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4-(3,6-Dimethylhept-3-yl)phenol-13C6

Cat. No.: B565128
CAS No.: 1173020-38-6
M. Wt: 226.31 g/mol
InChI Key: BGLUSMSXKMBLFS-FQPQTBQFSA-N
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Description

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B565128 4-(3,6-Dimethylhept-3-yl)phenol-13C6 CAS No. 1173020-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUSMSXKMBLFS-FQPQTBQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675862
Record name 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-38-6
Record name 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-38-6
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Foundational & Exploratory

In-Depth Technical Guide: 4-(3,6-Dimethylhept-3-yl)phenol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a stable isotope-labeled form of a specific branched nonylphenol isomer. Nonylphenols are a complex group of organic compounds with significant industrial applications, but they are also recognized as endocrine-disrupting chemicals. The 13C6 labeled variant serves as a critical internal standard for the accurate quantification of 4-(3,6-Dimethylhept-3-yl)phenol in various matrices, which is essential for toxicological studies, environmental monitoring, and understanding its metabolic fate. This guide consolidates available data on its physicochemical properties, synthesis, metabolism, and biological effects to support research and development activities.

Chemical and Physical Properties

Quantitative data for 4-(3,6-Dimethylhept-3-yl)phenol and its 13C6 isotopologue are summarized below. It is important to note that while computed data is readily available, experimentally determined values are scarce in publicly accessible literature.

Table 1: Physicochemical Properties of 4-(3,6-Dimethylhept-3-yl)phenol and its 13C6 Isotopologue

Property4-(3,6-Dimethylhept-3-yl)phenolThis compoundData Type
Molecular Formula C₁₅H₂₄O¹³C₆C₉H₂₄O---
Molecular Weight 220.35 g/mol 226.31 g/mol Computed
CAS Number 142731-63-31173020-38-6---
Appearance Light yellow viscous liquidNot specified (typically in solution)Experimental (for non-labeled)
XLogP3 5.45.7Computed
Hydrogen Bond Donor Count 11Computed
Hydrogen Bond Acceptor Count 11Computed
Rotatable Bond Count 55Computed
Exact Mass 220.182715 g/mol 226.202844 g/mol Computed
Boiling Point Not availableNot available---
Melting Point Not availableNot available---
Water Solubility Not availableNot available---
pKa Not availableNot available---
Log Kow Not availableNot available---
Vapor Pressure Not availableNot available---
Henry's Law Constant Not availableNot available---

Note: The abstract of a study by Lalah et al. (2003) indicates the experimental determination of log K(ow), water solubility, vapor pressure, and Henry's Law constant for the unlabeled compound; however, the full text containing these specific values was not accessible.

Synthesis

The synthesis of the unlabeled 4-(3,6-Dimethylhept-3-yl)phenol has been reported to be achieved through a Friedel-Crafts alkylation reaction. The synthesis of the 13C6 labeled analogue would follow a similar pathway, utilizing a 13C6-labeled phenol starting material.

Experimental Protocol: Friedel-Crafts Alkylation (General)

While a detailed protocol for the specific synthesis of 4-(3,6-Dimethylhept-3-yl)phenol is not fully available, a general procedure for the Friedel-Crafts alkylation of a phenol derivative is as follows. This should be adapted and optimized for the specific reactants.

Materials:

  • Anisole (as a phenol precursor)

  • 3-bromo-3,6-dimethylheptane (alkylating agent)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to maintain a dry atmosphere.

  • Catalyst Suspension: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is suspended in an anhydrous solvent (e.g., DCM) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A solution of the alkylating agent (3-bromo-3,6-dimethylheptane) in the anhydrous solvent is added dropwise to the catalyst suspension with stirring. Subsequently, a solution of the phenol precursor (e.g., anisole) in the anhydrous solvent is added dropwise. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to yield the desired 4-(3,6-Dimethylhept-3-yl)phenol. A subsequent demethylation step would be required if anisole is used as the starting material.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phenol-13C6 or Anisole-13C6 friedel_crafts Friedel-Crafts Alkylation (Lewis Acid Catalyst, Anhydrous Solvent) phenol->friedel_crafts alkyl_halide 3-bromo-3,6-dimethylheptane alkyl_halide->friedel_crafts quench Quenching (Ice, HCl) friedel_crafts->quench Reaction Mixture extraction Extraction & Washing quench->extraction purification Purification (e.g., Chromatography) extraction->purification product This compound purification->product

Synthesis workflow for this compound.

Metabolism

The metabolism of the unlabeled isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol, has been investigated in rat and human liver microsomes. The primary metabolic pathway involves hydroxylation of the aromatic ring.

Identified Metabolites
  • Major Metabolite: 4-(3',6'-dimethyl-3'-heptyl) catechol.[1]

  • Other Tentatively Identified Metabolites:

    • A hydroxylated version of the parent compound on the branched alkyl chain.[1]

    • An oxidative metabolite, specifically a catechol with a hydroxylated alkyl side chain.[1]

Experimental Protocol: In Vitro Metabolism and Metabolite Identification (General)

The following is a generalized protocol based on the abstract by Ye et al. (2007) for the identification of metabolites using liver microsomes.

Materials:

  • 4-(3,6-Dimethylhept-3-yl)phenol

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile or other suitable organic solvent

  • Formic acid

Procedure:

  • Incubation: The compound is incubated with liver microsomes in a phosphate buffer solution containing an NADPH regenerating system to initiate the metabolic reactions. The incubation is typically carried out at 37°C for a specific duration.

  • Metabolite Extraction: The reaction is quenched, often by the addition of a cold organic solvent like acetonitrile. The mixture is then centrifuged to precipitate proteins. The supernatant containing the metabolites is collected. For enhanced sensitivity and cleanup, on-line solid-phase extraction (SPE) can be employed.[1]

  • LC-MS/MS Analysis: The extracted metabolites are separated and detected using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[1]

    • Chromatography: A reverse-phase column is typically used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

    • Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection of the parent compound and its potential metabolites. Product ion scanning of parent ions helps in the structural elucidation of the metabolites based on their fragmentation patterns.

Metabolic Pathway

G parent 4-(3,6-Dimethylhept-3-yl)phenol catechol 4-(3',6'-dimethyl-3'-heptyl) catechol (Major Metabolite) parent->catechol Aromatic Hydroxylation (CYP450) hydroxylated_alkyl Hydroxylated Alkyl Chain Metabolite parent->hydroxylated_alkyl Alkyl Chain Hydroxylation (CYP450) hydroxylated_catechol Hydroxylated Alkyl Chain Catechol Metabolite hydroxylated_alkyl->hydroxylated_catechol Aromatic Hydroxylation (CYP450)

Metabolic pathway of 4-(3,6-Dimethylhept-3-yl)phenol.

Biological Effects and Endocrine Disruption

4-(3,6-Dimethylhept-3-yl)phenol is a member of the nonylphenol family, which are well-documented endocrine-disrupting chemicals. These compounds can mimic the action of endogenous estrogens, potentially leading to adverse effects on reproductive and developmental health.

Mechanism of Endocrine Disruption

Nonylphenols, including the 4-(3,6-Dimethylhept-3-yl) isomer, are known to exert their estrogenic effects primarily by binding to estrogen receptors (ERs), specifically ERα and ERβ.[2] This binding can initiate downstream signaling pathways that are normally regulated by estradiol. While the binding affinity of nonylphenols to ERs is significantly lower than that of estradiol, their widespread presence and persistence in the environment can lead to biologically significant effects.[2]

Signaling Pathway: Nonylphenol Interaction with Estrogen Receptor

The following diagram illustrates the generalized signaling pathway for estrogenic compounds like nonylphenol.

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response NP Nonylphenol ER Estrogen Receptor (ERα/ERβ) NP->ER Binds to HSP Heat Shock Proteins NP->HSP Dissociation NP_ER_complex NP-ER Complex HSP->ER Keeps inactive dimerization Dimerization NP_ER_complex->dimerization ERE Estrogen Response Element (ERE) on DNA dimerization->ERE Translocation to Nucleus & Binds to ERE transcription Transcription of Estrogen-Responsive Genes ERE->transcription mRNA mRNA transcription->mRNA response Altered Protein Synthesis & Cellular Effects (e.g., proliferation, differentiation) mRNA->response Translation

References

An In-depth Technical Guide to the Structure Elucidation of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆, an isotopically labeled version of a significant branched nonylphenol isomer. This document details the molecular structure, methodologies for its characterization, and its relevance in biological signaling pathways.

Molecular Structure and Isotopic Labeling

The compound of interest is 4-(3,6-Dimethylhept-3-yl)phenol, with the phenolic ring uniformly labeled with Carbon-13.

  • IUPAC Name: 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol[1]

  • Molecular Formula: ¹³C₆C₉H₂₄O

  • Molecular Weight: Approximately 226.31 g/mol [1][2]

  • CAS Number: 1173020-38-6[1]

The ¹³C₆ labeling is confined to the six carbon atoms of the phenol ring, a crucial feature for its use as an internal standard in quantitative mass spectrometry-based assays, such as isotope dilution analysis.[3]

Spectroscopic and Chromatographic Data for Structure Elucidation

The following tables summarize the expected quantitative data from key analytical techniques used to confirm the structure of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆. These values are representative for alkylphenols and may vary slightly based on experimental conditions.

Table 1: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
C1' (C-OH)150 - 160Deshielded due to the hydroxyl group.
C2', C6'115 - 120Shielded relative to C3'/C5'.
C3', C5'128 - 132Less shielded than C2'/C6'.
C4' (C-alkyl)135 - 145Deshielded due to alkyl substitution.
Alkyl Chain Carbons10 - 50Complex signals in the aliphatic region.

Note: The ¹³C labeling of the aromatic ring will result in these signals being readily distinguishable from the natural abundance ¹³C signals of the alkyl side chain.

Table 2: Expected ¹H NMR Chemical Shifts

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
OH4.5 - 7.5Broad Singlet
Ar-H (ortho to OH)6.6 - 6.9Doublet
Ar-H (meta to OH)7.0 - 7.3Doublet
Alkyl Chain Protons0.5 - 2.5Multiplets

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
226Molecular Ion [M]⁺ (for ¹³C₆ isotopologue)
220Molecular Ion [M]⁺ (for unlabeled compound)
113Prominent fragment from benzylic cleavage of the ¹³C₆-phenol moiety.
107Prominent fragment from benzylic cleavage of the unlabeled phenol moiety.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3200-3600O-H stretch (broad)
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1500-1600Aromatic C=C stretch
~1220C-O stretch

Experimental Protocols

Detailed methodologies for the characterization of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of nonylphenol isomers.

Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place a 10 mL aqueous sample in a 20 mL SPME vial.

  • Add approximately 2 g of NaCl and an appropriate internal standard.

  • Seal the vial.

  • Perform headspace SPME extraction for 20 minutes at 40°C.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 260°C in splitless mode.

  • Oven Temperature Program: Initial temperature of 50°C, ramp to 300°C at 10°C/min, hold for 3 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the molecule, particularly for confirming the positions of the ¹³C labels.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR:

    • Observe frequency: 400 MHz.

    • Acquire a standard proton spectrum.

  • ¹³C NMR:

    • Observe frequency: 100 MHz.

    • Acquire a proton-decoupled ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

Instrumentation and Conditions:

  • Spectrometer: Thermo Scientific Nicolet iS50 or equivalent.

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16-32 scans.

Synthesis and Metabolic Pathways

The synthesis of 4-(3,6-Dimethylhept-3-yl)phenol can be achieved through a Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane.[4][5] The ¹³C₆-labeled phenol would be used as the starting material for the synthesis of the labeled final product.

Anisole_13C6 Anisole-¹³C₆ Friedel_Crafts Friedel-Crafts Alkylation Anisole_13C6->Friedel_Crafts Bromoheptane 3-Bromo-3,6-dimethylheptane Bromoheptane->Friedel_Crafts Intermediate Methoxy-Intermediate-¹³C₆ Friedel_Crafts->Intermediate Demethylation Demethylation Intermediate->Demethylation Final_Product 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ Demethylation->Final_Product

Caption: Synthetic pathway for 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆.

In biological systems, 4-(3,6-Dimethylhept-3-yl)phenol can undergo metabolism, primarily through hydroxylation of the alkyl chain and the aromatic ring.[6][7][8]

Parent 4-(3,6-Dimethylhept-3-yl)phenol Microsomal_Oxidation Microsomal Oxidation (CYP450) Parent->Microsomal_Oxidation Catechol 4-(3,6-Dimethylhept-3-yl)catechol Microsomal_Oxidation->Catechol Aromatic Hydroxylation Hydroxylated_Side_Chain Hydroxylated Alkyl Chain Metabolite Microsomal_Oxidation->Hydroxylated_Side_Chain Aliphatic Hydroxylation

Caption: Metabolic pathway of 4-(3,6-Dimethylhept-3-yl)phenol.

Biological Signaling Pathway Involvement

Nonylphenols, including 4-(3,6-Dimethylhept-3-yl)phenol, are classified as xenoestrogens, meaning they can mimic the effects of estrogen in the body.[9] They exert their effects primarily by interacting with estrogen receptors (ERα and ERβ), which can lead to the disruption of normal endocrine function.[9]

cluster_cell Cell NP Nonylphenol ER Estrogen Receptor (ERα / ERβ) NP->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Translocates to nucleus and binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Cellular_Response Cellular Response (e.g., proliferation, inflammation) Gene_Transcription->Cellular_Response

Caption: Estrogenic signaling pathway of nonylphenol.

The binding of nonylphenol to estrogen receptors can trigger a cascade of cellular events, including the translocation of the receptor to the nucleus, binding to estrogen response elements on DNA, and subsequent alteration of gene transcription.[10] This can lead to various cellular responses, such as cell proliferation and inflammation.[10]

Conclusion

The structure of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is well-defined, with the isotopic labeling located on the phenolic ring. Its elucidation is achieved through a combination of modern analytical techniques, including GC-MS, NMR, and FT-IR spectroscopy. The ¹³C₆-labeling makes it an invaluable tool for the accurate quantification of nonylphenol isomers in various matrices. Understanding its interaction with biological systems, particularly its role as a xenoestrogen, is crucial for assessing its environmental and health impacts. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to 4-(3,6-Dimethylhept-3-yl)phenol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry. The document details its chemical identity, proposes a viable synthetic pathway, and presents a detailed experimental protocol for its application in the determination of nonylphenols in environmental samples. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers in environmental science, analytical chemistry, and toxicology.

Introduction

This compound is the isotopically labeled form of a specific isomer of nonylphenol. Nonylphenols are a group of organic compounds with widespread industrial applications, leading to their prevalence as environmental contaminants. Due to their endocrine-disrupting properties, the accurate quantification of nonylphenols in various matrices is of significant toxicological and regulatory importance. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and properties of this compound.

PropertyValueReference(s)
CAS Number 1173020-38-6[1][2]
Molecular Formula ¹³C₆C₉H₂₄O[1]
Molecular Weight 226.31 g/mol [1][2]
IUPAC Name 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol[2]
Synonyms 3,6,3-Nonylphenol-13C6, 4-(1-Ethyl-1,4-dimethylpentyl)phenol-13C6 (ring-13C6)[1][2]
Unlabeled CAS Number 142731-63-3[3]

Proposed Synthesis

Reaction Scheme:

The overall reaction involves the electrophilic substitution of a proton on the [¹³C₆]-phenol ring with the 3,6-dimethylhept-3-yl carbocation.

G phenol [¹³C₆]-Phenol product This compound phenol->product Alkylation alkyl_halide 3-Bromo-3,6-dimethylheptane or 3,6-Dimethylheptan-3-ol alkyl_halide->product catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) catalyst->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place [¹³C₆]-phenol and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., 3-bromo-3,6-dimethylheptane or 3,6-dimethylheptan-3-ol) dropwise from the dropping funnel. The reaction is often exothermic and the temperature should be carefully controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Analytical Methods

The primary application of this compound is as an internal standard for the quantification of nonylphenol in environmental samples. The following is a detailed experimental protocol based on methods like U.S. EPA Method 559 for the analysis of nonylphenol in water by LC-MS/MS.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample Collection spike Spike with This compound sample->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution of Analytes spe->elute concentrate Concentration of Eluate elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms quant Quantification using Isotope Dilution lcms->quant

Caption: Workflow for nonylphenol analysis using a labeled internal standard.

Detailed Experimental Protocol (LC-MS/MS):

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve the samples by acidifying to a pH < 2 with a suitable acid (e.g., HCl or sodium bisulfate) to extend the holding time. Store at ≤6°C.

  • Internal Standard Spiking: To a known volume of the water sample (e.g., 250 mL), add a precise amount of a standard solution of this compound.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge with a methanol/water solution to remove interferences.

    • Dry the cartridge under vacuum.

  • Elution: Elute the retained analytes (nonylphenol and the internal standard) from the SPE cartridge with a suitable solvent (e.g., methanol/dichloromethane).

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject an aliquot of the concentrated extract into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution program with mobile phases such as methanol and water with appropriate additives (e.g., ammonium acetate or formic acid).

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native nonylphenol and the 13C6-labeled internal standard.

  • Quantification: The concentration of nonylphenol in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of nonylphenol and the internal standard.

Signaling Pathways and Drug Development

Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways or is under investigation as a drug candidate. Its utility is confined to its role as an analytical tool. The biological effects of concern are associated with its unlabeled analogue, nonylphenol, which is known to be an endocrine disruptor that can mimic the effects of estrogen. Research into the signaling pathways affected by nonylphenol often involves studying its interaction with estrogen receptors.

Conclusion

This compound is a critical analytical standard for the accurate and reliable quantification of environmental nonylphenol contamination. While not directly relevant to drug development as a therapeutic agent, its use in environmental monitoring and toxicology studies provides essential data for assessing the potential health risks associated with endocrine-disrupting chemicals. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and a detailed protocol for its primary application, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis and Purification of ¹³C₆-Labeled Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₆-labeled phenols. These isotopically labeled compounds are invaluable tools in a wide array of scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, metabolic pathway elucidation, and as internal standards for quantitative mass spectrometry. This document details established synthetic routes, purification protocols, and the analytical techniques required for their characterization.

Introduction to ¹³C₆-Labeled Phenols

Phenolic compounds are a broad class of molecules that play crucial roles in biology and pharmacology.[1][2] The introduction of stable isotopes, such as Carbon-13 (¹³C), into the phenolic ring structure creates a powerful tool for researchers. Specifically, fully labeled ¹³C₆-phenols, where all six carbon atoms of the aromatic ring are ¹³C, serve as ideal internal standards for mass spectrometry-based quantification, as they exhibit a distinct mass shift (+6 Da) from their unlabeled counterparts while maintaining identical physicochemical properties.[3] This allows for precise and accurate measurement of phenol-containing analytes in complex biological matrices. Furthermore, ¹³C-labeled phenols are instrumental in tracing the metabolic fate of drugs and xenobiotics, providing unambiguous insights into biotransformation pathways.[4][5]

Synthetic Strategies for ¹³C₆-Labeled Phenols

The synthesis of ¹³C₆-labeled phenols can be broadly categorized into two main approaches: chemical synthesis and biosynthesis.

Chemical Synthesis

Chemical synthesis offers precise control over the position of the isotopic labels. A prevalent strategy involves the use of a ¹³C-labeled precursor, which is then elaborated into the final phenol product.

A recently developed and efficient method is the core-labeling synthesis , which allows for the incorporation of a single ¹³C atom into the ipso-carbon of the phenol ring through a formal [5+1] cyclization.[6][7][8][9] While this guide focuses on ¹³C₆-labeling, the principles of chemical synthesis are often adaptable. For full ¹³C₆-labeling, the synthesis would typically start from a commercially available, fully labeled precursor like [¹³C₆]-benzene.[9]

Another common approach is to utilize [¹³C₆]-phenol as a versatile starting material for the synthesis of more complex phenol-containing molecules, such as phenethylamine derivatives.[3] This method is particularly useful when the entire phenolic moiety needs to be labeled for metabolic studies.

Biosynthesis

Biosynthesis provides an alternative route to ¹³C-labeled polyphenols, often resulting in high isotopic enrichment across the entire molecule.[4][5] This method leverages the natural metabolic machinery of plants or plant cell cultures.

The general principle involves growing the biological system in an environment where the primary carbon source is ¹³CO₂.[4][5] Through photosynthesis and subsequent metabolic pathways, the ¹³C is incorporated into a wide range of secondary metabolites, including various polyphenols.[4] While this method is excellent for producing a diverse library of labeled compounds, it typically lacks the positional specificity of chemical synthesis and may require more extensive purification to isolate a specific target molecule.[5] Another biosynthetic approach involves feeding the cell cultures with a ¹³C-labeled precursor, such as [1-¹³C]-L-phenylalanine, to produce labeled stilbenes, catechins, and anthocyanins.[10]

Experimental Protocols

General Procedure for Core-Labeling Synthesis of 1-¹³C Phenols

This protocol is adapted from the work of Lynch et al. and describes the synthesis of phenols with a single ¹³C label at the ipso-position, which is a key chemical synthesis strategy.[11]

Materials:

  • 1,5-dibromo-1,4-pentadiene precursor

  • tert-Butyllithium (1.7 M in pentane)

  • [¹³C]-Dibenzyl carbonate

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (2M in Et₂O)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox, dissolve the 1,5-dibromo-1,4-pentadiene precursor (2.0 equiv.) in Et₂O.

  • Cool the reaction mixture to -78 °C.

  • Add tert-butyllithium (8.0 equiv.) dropwise to the cooled solution.

  • After 30 minutes, remove the reaction from the cold well and stir at room temperature for 2 hours.

  • Add a solution of [¹³C]-dibenzyl carbonate (1.0 equiv.) in Et₂O dropwise.

  • Stir the mixture for 5 minutes.

  • Quench the reaction by adding a solution of HCl in Et₂O and MeOH.

  • Remove the solvents under vacuum.

  • Purify the crude residue by silica flash column chromatography.[11]

General Procedure for Biosynthesis of ¹³C-Labeled Polyphenols via ¹³CO₂ Labeling

This protocol is a generalized procedure based on the work of Gleichenhagen et al.[4][5]

Materials:

  • Plant species of interest (e.g., parsley, spinach)

  • Growth chamber with a controlled atmosphere

  • ¹³CO₂ gas

  • Nutrient medium

  • Solvents for extraction (e.g., methanol, ethanol)

  • HPLC system for purification

Procedure:

  • Grow the plants in a sealed growth chamber.

  • Replace the standard CO₂ atmosphere with an atmosphere enriched in ¹³CO₂.

  • Maintain the plants under these conditions for an extended period (e.g., 34 days) to allow for the incorporation of ¹³C into the plant biomass.[4][5]

  • Harvest the plant material and freeze-dry.

  • Extract the polyphenols from the plant material using an appropriate solvent system.

  • Isolate and purify the target ¹³C-labeled phenols using preparative HPLC.

  • Analyze the degree of labeling using Isotopic Ratio Mass Spectrometry (IR-MS) and HPLC-Ion Trap-MSⁿ.[4][5]

Purification of ¹³C₆-Labeled Phenols

The purification of ¹³C₆-labeled phenols is a critical step to ensure the high purity required for their intended applications. The choice of purification method depends on the synthetic route and the nature of the target compound.

  • Silica Flash Column Chromatography: This is the most common purification technique for phenols synthesized chemically.[11] It is effective in separating the desired labeled product from unreacted starting materials and reaction byproducts. The choice of solvent system (eluent) is crucial for achieving good separation and is determined on a case-by-case basis through thin-layer chromatography (TLC) analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is the method of choice for purifying biosynthesized polyphenols from complex plant extracts.[4][5] It offers high resolution and can separate structurally similar compounds.

  • Recrystallization: For crystalline phenolic compounds, recrystallization can be a highly effective final purification step to achieve high purity.[12]

Data Presentation

The following tables summarize quantitative data from the cited literature on the synthesis of ¹³C-labeled phenols.

Table 1: Isolated Yields of 1-¹³C Labeled Phenols via Core-Labeling Synthesis [9][11]

CompoundSubstituentsIsolated Yield (%)¹³C-Enrichment (%)
[1-¹³C]4a2,6-diisopropyl7998.7
[1-¹³C]4b2,6-dimethyl6198.5
[1-¹³C]4c2,6-diethyl8799.3
[1-¹³C]4d2,6-dibutyl3597.7
[1-¹³C]4e2,6-diphenylHigh Yield>97
[1-¹³C]4f4-phenyl7499.2
[1-¹³C]4g2-benzyl, 6-methyl4399.0
[1-¹³C]4h2-(benzyloxy), 6-isopropyl39>97

Table 2: Degree of ¹³C Labeling in Biosynthesized Polyphenols [4][5]

Plant SourceLabeling MethodDurationDegree of ¹³C Labeling (atom%)
Parsley¹³CO₂ atmosphere34 days>90
Spinach¹³CO₂ atmosphere34 days>90
Peppermint¹³CO₂ atmosphere34 days>90
Vitis vinifera cell culture[1-¹³C]-L-phenylalanine feeding-40-65

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the chemical synthesis and purification of a ¹³C₆-labeled phenol.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A [¹³C₆]-Labeled Precursor B Chemical Reaction (e.g., Functionalization, Cyclization) A->B C Crude ¹³C₆-Labeled Phenol B->C D Silica Flash Column Chromatography C->D Purification E Solvent Evaporation D->E F Pure ¹³C₆-Labeled Phenol E->F G QC Analysis (NMR, MS, HPLC) F->G Characterization H Final Product G->H

Caption: Chemical synthesis and purification workflow for ¹³C₆-labeled phenols.

Application in Metabolic Pathway Studies

The diagram below represents the general application of ¹³C₆-labeled phenols in tracing metabolic pathways.

A Administer ¹³C₆-Labeled Phenol (in vivo or in vitro) B Biological System (e.g., Animal, Cell Culture) A->B C Sample Collection (e.g., Plasma, Urine, Tissues) B->C D Extraction of Metabolites C->D E LC-MS/MS Analysis D->E F Identification of ¹³C-Labeled Metabolites E->F G Metabolic Pathway Elucidation F->G

References

An In-depth Technical Guide to Alkylphenol Internal Standards: Physicochemical Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of commonly used alkylphenol internal standards. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in analytical methodologies. This document details experimental protocols for determining key physicochemical properties and illustrates relevant biological pathways and analytical workflows.

Physicochemical Properties of Alkylphenol Internal Standards

The selection of an appropriate internal standard is critical for accurate and precise quantification in analytical chemistry. Alkylphenols, such as 4-n-nonylphenol and 4-tert-octylphenol, are frequently used as internal standards in the analysis of various xenobiotics. Their physicochemical properties are crucial for understanding their behavior in analytical systems and their potential biological interactions.

Core Characteristics

The following tables summarize the key physical and chemical properties of two common alkylphenol internal standards: 4-n-nonylphenol and 4-tert-octylphenol.

Table 1: Physicochemical Properties of 4-n-Nonylphenol

PropertyValueReference
Chemical Structure Phenol, 4-nonyl-[1]
CAS Number 104-40-5[1]
Molecular Formula C₁₅H₂₄O[2][3]
Molecular Weight 220.35 g/mol [2]
Appearance Pale yellow viscous liquid or white crystalline solid[2]
Boiling Point 290-320 °C[2][4]
Melting Point -8 to 42 °C (isomer dependent)[2][4]
Density 0.950 g/cm³ at 20 °C[2]
Water Solubility 7 mg/L at 25 °C[2]
logP (Octanol/Water Partition Coefficient) 5.76[2]
pKa (Predicted) ~10[5]

Table 2: Physicochemical Properties of 4-tert-Octylphenol

PropertyValueReference
Chemical Structure Phenol, 4-(1,1,3,3-tetramethylbutyl)-[6]
CAS Number 140-66-9[6]
Molecular Formula C₁₄H₂₂O[6]
Molecular Weight 206.32 g/mol [6]
Appearance White or slightly yellow crystalline solid[6]
Boiling Point 280 °C[6]
Melting Point 81-85 °C[6][7]
Density 0.9158 g/cm³[6]
Water Solubility Very low[6]
logP (Octanol/Water Partition Coefficient) 4.12[8]
pKa (Predicted) 10.15 ± 0.15[9]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is essential for the reliable application of internal standards. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[5][10]

Principle: A solution of the alkylphenol is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal, which corresponds to the midpoint of the buffer region in the titration curve.[11]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the alkylphenol (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Titration Procedure:

    • Pipette a known volume of the alkylphenol solution into a beaker.

    • If necessary, add a co-solvent and deionized water to ensure the pH electrode is properly immersed.

    • Place a magnetic stirrer in the beaker and place it on a stir plate.

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise volumes of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve.

    • The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[13]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the alkylphenol in either the pre-saturated n-octanol or water.

    • Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

    • Seal the flask and shake it gently for a sufficient time to allow for equilibration (e.g., 24 hours) at a constant temperature.

  • Phase Separation and Analysis:

    • After shaking, allow the flask to stand undisturbed until the two phases have completely separated.

    • Carefully withdraw a sample from each phase, avoiding cross-contamination.

    • Determine the concentration of the alkylphenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

    • The logP is then calculated as: logP = log₁₀(P).

Biological Signaling Pathways

Alkylphenols are known endocrine-disrupting chemicals that can interfere with normal hormonal signaling. They primarily exert their effects by interacting with nuclear receptors, such as the estrogen receptor (ER) and the constitutive androstane receptor (CAR).[15]

Estrogen Receptor (ER) Signaling Pathway

Alkylphenols can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogen-responsive genes. This can disrupt normal endocrine function.[1][4][16]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol ER Estrogen Receptor (ER) Alkylphenol->ER Binds Alkylphenol->ER HSP Heat Shock Proteins ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates

Estrogen Receptor (ER) Signaling Pathway Activation by Alkylphenols.

Constitutive Androstane Receptor (CAR) Signaling Pathway

Alkylphenols can also activate the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds.[6][8]

CAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol PP2A PP2A Alkylphenol->PP2A Activates CAR_complex CAR-CCRP-HSP90 Complex CAR CAR CAR_complex->CAR Dissociation PP2A->CAR_complex Dephosphorylates CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Translocation & Heterodimerization with RXR PBREM Phenobarbital Responsive Element Module (PBREM) CAR_RXR->PBREM Binds to Transcription Target Gene Transcription (e.g., CYP2B) PBREM->Transcription Induces

Constitutive Androstane Receptor (CAR) Signaling Pathway Activation.

Experimental Workflow for Alkylphenol Analysis

The use of alkylphenol internal standards is crucial for the accurate quantification of target analytes in complex matrices such as environmental samples. A typical workflow for the analysis of alkylphenols in water and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.[17][18]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Water or Sediment Sample Spike Spike with Alkylphenol Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Elution Elution Extraction->Elution Concentration Concentration Elution->Concentration Derivatization Derivatization (optional) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing Result Analyte Concentration Data_Processing->Result

Typical Experimental Workflow for Alkylphenol Analysis using an Internal Standard.

References

Technical Guide: Certificate of Analysis for 4-(3,6-Dimethylhept-3-yl)phenol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the characterization of 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a stable isotope-labeled internal standard. The information presented here is compiled from publicly available data from various suppliers and is intended to serve as a representative example of a Certificate of Analysis for this compound.

Compound Identification and Chemical Properties

This compound is the 13C6 labeled version of 4-(3,6-Dimethylhept-3-yl)phenol, a member of the nonylphenol isomer group.[1] Stable isotope-labeled compounds are crucial for quantitative analysis in mass spectrometry-based methods, acting as internal standards to improve accuracy and precision.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
Analyte Name 4-(1-Ethyl-1,4-dimethylpentyl)-phenol 13C6[3]
CAS Number 1173020-38-6[3][4][5]
Unlabelled CAS Number 142731-63-3[3][6]
Molecular Formula ¹³C₆C₉H₂₄O[3][5]
Molecular Weight 226.31 g/mol [1][3][4][5]
Accurate Mass 226.2028 Da[3]
IUPAC Name 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol[3][4]
InChI 1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1[3][4][5]
SMILES CCC(C)(CCC(C)C)[13c]1[13cH][13cH]--INVALID-LINK--[13cH][13cH]1[3]
Storage Temperature -20°C[3][5]
Product Format Available as a neat solid or in solution (e.g., 1 µg/mL in acetone)[5]

Analytical Data Summary

The following table summarizes the typical analytical specifications for this compound. These values are representative and may vary between batches.

Table 2: Representative Analytical Specifications

AnalysisSpecificationMethod
Purity by GC-MS ≥98%Gas Chromatography-Mass Spectrometry
Isotopic Enrichment ≥99% for ¹³C₆Mass Spectrometry
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this material are provided below.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to assess the chemical purity of the compound by separating it from any volatile impurities.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, typically a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injection : 1 µL of a 1 mg/mL solution in acetone, splitless injection.

  • Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detection : Electron ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Data Analysis : Purity is calculated as the area of the main peak relative to the total area of all peaks detected.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry

This analysis confirms the molecular weight and the degree of ¹³C labeling.

  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

  • Data Acquisition : Data is acquired in full scan mode to observe the molecular ion cluster.

  • Data Analysis : The isotopic distribution of the molecular ion is compared to the theoretical distribution for a ¹³C₆-labeled compound. The isotopic enrichment is calculated based on the relative intensities of the labeled and unlabeled species. The accurate mass measurement is used to confirm the elemental composition.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation : 400 MHz or higher NMR spectrometer.

  • Sample Preparation : 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • ¹H NMR : Standard proton NMR is acquired to observe the chemical shifts, integrations, and coupling patterns of the protons.

  • ¹³C NMR : Proton-decoupled ¹³C NMR is acquired to confirm the presence of the ¹³C-labeled phenol ring and the carbon skeleton of the alkyl chain. The signals from the ¹³C-labeled carbons will be significantly enhanced.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis and certification of a stable isotope-labeled standard.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Certification A Receive Labeled Compound B Sample Dissolution (e.g., in Acetone) A->B C GC-MS Analysis B->C Aliquoting D HRMS Analysis B->D Aliquoting E NMR Spectroscopy B->E Aliquoting F Visual Inspection B->F Aliquoting G Purity Calculation C->G H Isotopic Enrichment Confirmation D->H I Structural Verification E->I J Final Certificate of Analysis Generation F->J G->J H->J I->J

Caption: Workflow for the analysis of this compound.

This technical guide is for informational purposes only and is not a substitute for the official Certificate of Analysis provided by the manufacturer. Researchers should always refer to the documentation accompanying the specific product lot they are using.

References

Commercial suppliers of 4-(3,6-Dimethylhept-3-yl)phenol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆, a crucial isotopically labeled internal standard for the quantitative analysis of nonylphenols. Nonylphenols are compounds of significant environmental and health interest due to their prevalence and endocrine-disrupting properties. Accurate quantification is paramount, and the use of a stable isotope-labeled standard like 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is the gold standard for achieving this through isotope dilution mass spectrometry.

Commercial Availability

4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is available from several specialized chemical suppliers. The offerings vary in format, concentration, and quantity, catering to diverse laboratory needs. Below is a summary of commercially available options.

SupplierProduct NameCAS NumberFormatConcentrationQuantity/SizePurity
MedChemExpress 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆1173020-38-6Solid-InquireHigh Purity
LGC Standards 4-(3',6'-Dimethyl-3'-heptyl)phenol-¹³C₆1173020-38-6Solid-0.5 mg, 1 mg, 5 mgHigh Purity
Sigma-Aldrich 4-(3,6-Dimethyl-3-heptyl)phenol-ring-¹³C₆ solution1173020-38-6Solution in Acetone10 µg/mL1 mLAnalytical Standard
ESSLAB (distributor for Chiron) 4-(3,6-Dimethyl-3-heptyl)phenol-¹³C₆1173020-38-6Solution in Acetone100 µg/mL1 mLHigh Purity
WITEGA Laboratorien 4-(3,6-Dimethyl-3-heptyl)phenol-¹³C₆1173020-38-6Inquire-InquireHigh Purity
Cambridge Isotope Laboratories, Inc. 4-(1,3-Dimethyl-1-ethylpentyl) phenol (ring-¹³C₆, 99%)N/ASolution in Methanol100 µg/mL1.2 mL>98% Chemical, 99% Isotopic

Core Application: Isotope Dilution Analysis

4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ serves as an ideal internal standard for the quantification of 4-nonylphenol and its isomers in complex matrices such as environmental water, soil, and food samples.[1][2][3] Its chemical structure is a specific isomer of nonylphenol, ensuring similar behavior during sample extraction, derivatization, and chromatographic analysis.[4] Because it is labeled with six ¹³C atoms on the phenol ring, it is distinguishable from the native analyte by mass spectrometry.[1][5]

The isotope dilution method involves adding a known amount of the ¹³C₆-labeled standard to a sample prior to any processing steps.[6] The ratio of the native analyte to the labeled standard is then measured by a mass spectrometer. Since the standard and analyte experience the same losses during sample preparation, this ratio remains constant, allowing for highly accurate and precise quantification, correcting for matrix effects and variations in extraction recovery.[7]

Experimental Protocol: Analysis of Nonylphenols in Water Samples by SPME-GC-MS

The following is a representative protocol synthesized from established methodologies for the analysis of nonylphenols in environmental water samples using 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ as an internal standard.[1][8]

1. Sample Preparation and Spiking

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Filter the water sample (e.g., 500 mL) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

  • Add a known concentration of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ solution to the filtered water sample. A typical spiking level is 100 ng/L.

  • Thoroughly mix the sample to ensure homogeneity.

2. Solid-Phase Microextraction (SPME)

  • Place the spiked water sample in a suitable vial with a magnetic stir bar.

  • Expose a polydimethylsiloxane (PDMS) or similar SPME fiber to the headspace or directly immerse it in the sample.

  • Stir the sample at a constant rate (e.g., 600 rpm) for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of analytes onto the fiber.

3. Derivatization (Optional but Recommended for GC)

  • To improve the volatility and chromatographic peak shape of nonylphenols, derivatization can be performed. This can be done post-extraction.

  • A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • The silylated derivatives are more amenable to GC analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Thermally desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode.[9]

  • GC Column: Use a low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C, hold for 1 min), ramps up to a high temperature (e.g., 10°C/min to 300°C), and holds for a few minutes to ensure elution of all compounds.[7]

  • Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[2][9]

    • Monitored Ions (for silylated compounds):

      • Native Nonylphenol Isomers: Monitor characteristic fragment ions.

      • 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆: Monitor the corresponding ¹³C-labeled fragment ions (e.g., for the molecular ion, the mass will be 6 units higher than the native compound). For example, for 4-n-NP RING-¹³C₆, monitor m/z 113 and 226.[2]

  • Quantification: Calculate the concentration of native nonylphenol in the original sample by comparing the peak area ratio of the native analyte to the ¹³C₆-labeled internal standard against a calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Water Sample (500 mL) Spike Spike with 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ Sample->Spike Add known amount SPME SPME (e.g., PDMS fiber) Spike->SPME Adsorption GCMS GC-MS Analysis (SIM/MRM Mode) SPME->GCMS Thermal Desorption Data Data Processing GCMS->Data Acquire Data Quant Calculate Analyte Concentration Data->Quant Peak Area Ratio (Analyte / ¹³C₆-Standard)

Caption: Isotope dilution workflow for nonylphenol analysis.

Signaling Pathways and Logical Relationships

The primary role of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is not in biological signaling but in analytical chemistry to ensure data integrity. The logical relationship underpinning its use is that of a chemically identical but mass-shifted tracer.

logical_relationship cluster_process Sample Processing Steps Analyte Native Nonylphenol (in sample matrix) Extraction Extraction Analyte->Extraction Standard 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ (spiked into sample) Standard->Extraction Derivatization Derivatization Extraction->Derivatization Chromatography Chromatography Derivatization->Chromatography MS Mass Spectrometry Detection Chromatography->MS Ratio Constant Peak Area Ratio (Analyte / Standard) MS->Ratio Differential m/z detection Result Accurate Quantification Ratio->Result Corrects for losses and matrix effects

Caption: Principle of isotope dilution using a labeled standard.

References

Technical Guide: Mass Spectral Analysis of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 for Isotope Dilution Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral considerations and analytical methodologies for 4-(3,6-Dimethylhept-3-yl)phenol-13C6. While specific mass spectral data for this isotopically labeled internal standard is not publicly available, this document outlines its chemical properties and provides detailed, generalized experimental protocols for its use in quantitative analysis by isotope dilution mass spectrometry.

Introduction to this compound

This compound is a stable isotope-labeled version of the corresponding phenol, a member of the nonylphenol isomer group. The incorporation of six carbon-13 atoms into the phenol ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its primary application is in isotope dilution mass spectrometry (IDMS), a powerful technique that corrects for sample matrix effects and variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the unlabeled analyte.[2]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

PropertyValueReference
Analyte Name 4-(1-Ethyl-1,4-dimethylpentyl)-phenol 13C6[3]
CAS Number 1173020-38-6[4]
Molecular Formula [13C]₆C₉H₂₄O[3]
Molecular Weight 226.31 g/mol [1][4]
Exact Mass 226.20284440 Da[4]
IUPAC Name 4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol[3][4]
Synonyms 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6, 3,6,3-Nonylphenol-13C6[4]

General Experimental Protocol for Isotope Dilution Mass Spectrometry

The following sections outline a generalized experimental workflow for the quantification of 4-(3,6-dimethylhept-3-yl)phenol using this compound as an internal standard. This protocol is a composite of established methods for the analysis of alkylphenols in various matrices.

Sample Preparation and Extraction

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., water, serum, tissue). A common approach for aqueous samples is solid-phase extraction (SPE).

Solid-Phase Extraction (SPE) Protocol:

  • Sample Fortification: A known amount of this compound solution is spiked into the sample prior to extraction.[5]

  • Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18 or a specialized polymer-based sorbent) is conditioned sequentially with a suitable organic solvent (e.g., methanol) and then with acidified water.[5]

  • Sample Loading: The fortified sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent mixture (e.g., a low percentage of methanol in water) to remove interfering substances.[5]

  • Elution: The analytes (both labeled and unlabeled) are eluted from the cartridge with a stronger organic solvent, such as methanol or a mixture of methanol and dichloromethane.[5]

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for chromatographic analysis (e.g., hexane for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).

Derivatization (for GC-MS Analysis)

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic peak shape.

Derivatization Protocol:

  • To the dried and reconstituted sample extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzoyl chloride.[6][7]

  • The reaction mixture is typically heated (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[7]

  • After cooling, the derivatized sample is ready for injection into the GC-MS system.

Chromatographic Separation and Mass Spectrometric Detection

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.

    • Injector: Splitless injection is typically employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[8]

    • Carrier Gas: Helium is typically used as the carrier gas.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard for GC-MS.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for the derivatized forms of both the analyte and the 13C6-labeled internal standard are monitored.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of alkylphenols.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol is typical.[9]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols.[9][10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the native analyte and the 13C6-labeled internal standard.[5][9] The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.

Data Analysis

The concentration of the unlabeled 4-(3,6-dimethylhept-3-yl)phenol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the 13C6-labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[9]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of 4-(3,6-dimethylhept-3-yl)phenol using its 13C6-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Solid-Phase Extraction (SPE) Spike_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Extraction->Chromatography LC-MS/MS Path Derivatization->Chromatography GC-MS Path MS_Detection Mass Spectrometry (MS or MS/MS) Chromatography->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Result Final Concentration Quantification->Result

References

Methodological & Application

Application Note: Quantitative Analysis of 4-(3,6-Dimethylhept-3-yl)phenol using Stable Isotope Dilution and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate quantification of 4-(3,6-Dimethylhept-3-yl)phenol in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, 4-(3,6-Dimethylhept-3-yl)phenol-13C6.

Introduction

4-(3,6-Dimethylhept-3-yl)phenol is a specific isomer of 4-nonylphenol, a group of compounds widely used in the manufacturing of antioxidants, lubricating oil additives, and surfactants. Due to their prevalence and potential as endocrine disruptors, sensitive and accurate quantification in environmental and biological samples is critical.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[3][4] The most robust quantitative method is stable isotope dilution analysis (SIDA), which involves adding a known concentration of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow.[5][6] this compound is the ideal internal standard (IS) for this analysis.[7] Because it has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for sample matrix effects and variations during sample preparation and injection.[8][9][10]

This protocol details a representative method for extracting and quantifying 4-(3,6-Dimethylhept-3-yl)phenol from a liquid matrix (e.g., plasma or water) using its 13C6-labeled internal standard.

Principle of the Method

A known amount of this compound (Internal Standard, IS) is spiked into the unknown sample containing the native 4-(3,6-Dimethylhept-3-yl)phenol (Analyte). The sample then undergoes a preparation process, such as solid-phase extraction (SPE), to remove interferences. The purified extract is injected into an LC-MS/MS system. The analyte and the IS are separated from other components by the LC column and subsequently detected by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the IS and plotting this ratio against the concentration of calibration standards.[11] This ratiometric approach ensures high accuracy and precision by correcting for analyte loss during sample handling and for ion suppression or enhancement during MS analysis.[5][12][13]

Experimental Protocols

Materials and Reagents
  • Analytes: 4-(3,6-Dimethylhept-3-yl)phenol (C15H24O, MW: 220.35)[14]; this compound (C913C6H24O, MW: 226.35)[7]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+)

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

  • Labware: 1.5 mL polypropylene tubes, glass autosampler vials with inserts.

Sample Preparation (Solid-Phase Extraction - SPE)

This is an exemplary protocol for a 500 µL aqueous or plasma sample.

  • Sample Spiking: To 500 µL of sample (calibrator, QC, or unknown) in a polypropylene tube, add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL this compound in methanol). Vortex for 10 seconds.

  • Sample Pre-treatment: Add 500 µL of 0.1% formic acid in water to the tube. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterSuggested Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Data and Results

MRM Transitions

The precursor ions ([M-H]⁻) and product ions must be optimized by infusing standard solutions of the analyte and IS into the mass spectrometer. The most intense and stable transitions are selected for quantification and qualification.

Table 3: Exemplary MRM Transitions and Parameters

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
4-(3,6-Dimethylhept-3-yl)phenol (Analyte) 219.2133.1 (Quantifier)100-25
219.2107.1 (Qualifier)100-35
This compound (IS) 225.2139.1 (Quantifier)100-25
Method Performance (Exemplary Data)

The method should be validated according to established guidelines to assess linearity, sensitivity, accuracy, and precision.

Table 4: Exemplary Method Validation Summary

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Intra-day Precision (%CV) < 8.5%
Inter-day Precision (%CV) < 11.2%
Accuracy (% Recovery) 91.5% - 106.3%
Matrix Effect -8% to +7%

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water) Spike Spike with 13C6-IS Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Recon Evaporation & Reconstitution SPE->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant G Analyte Analyte Signal (Variable) Ratio Area Ratio (Analyte / IS) STABLE Analyte->Ratio IS IS Signal (Variable) IS->Ratio Variation Sources of Variation (Matrix Effect, Sample Loss) Variation->Analyte affects Variation->IS affects proportionally Result Accurate Quantification Ratio->Result enables

References

Quantitative Analysis of Alkylphenols in Environmental and Biological Matrices Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkylphenols, such as nonylphenol and octylphenol, are widespread environmental contaminants originating from the degradation of alkylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and consumer products.[1] Due to their persistence, bioaccumulation potential, and endocrine-disrupting properties, the sensitive and accurate quantification of alkylphenols in various matrices is of significant environmental and toxicological concern. Alkylphenols can mimic natural estrogens, interacting with estrogen receptors and disrupting normal endocrine signaling pathways, which can have adverse effects on wildlife and human health.

This document provides detailed protocols for the quantitative analysis of alkylphenols in environmental and biological samples using isotope dilution mass spectrometry (IDMS). IDMS is a highly accurate quantification technique that utilizes isotopically labeled analogues of the target analytes as internal standards.[2][3] This approach effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy. Detailed methodologies for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with representative quantitative data and a visualization of a key signaling pathway affected by alkylphenols.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of common alkylphenols in water and sediment matrices using isotope dilution mass spectrometry.

Table 1: Quantitative Performance Data for Alkylphenol Analysis in Water Samples

AnalyteMethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
4-n-NonylphenolGC-MSSolid Phase Extraction (SPE)0.01 µg/kg0.04 µg/kg>90%[3]
4-tert-OctylphenolLC-MS/MSHollow Fiber Liquid Phase Microextraction (HF-LPME)-0.1 ng/mL97-109%[4]
Nonylphenol (technical)LC-MS/MSSolid Phase Extraction (SPE)As low as 0.1 pg injected-39-45% (river water)[5]
OctylphenolGC-MSSolid Phase Extraction (SPE)0.01 µg/kg0.04 µg/kg>90%[3]

Table 2: Quantitative Performance Data for Alkylphenol Analysis in Sediment Samples

AnalyteMethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Organochlorine Pesticides (as a reference for complex matrices)GC-ECDSoxhlet Extraction0.001-0.005 µg/g0.003-0.017 µg/g-[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Alkylphenols by GC-MS

This protocol is suitable for the analysis of alkylphenols in various matrices, including water, sediment, and biological tissues. Derivatization is a critical step to increase the volatility of the phenolic compounds for GC analysis.

1. Sample Preparation

  • Water Samples:

    • Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., HCl).

    • Spike the sample with the isotopically labeled internal standard solution (e.g., ¹³C₆-4-n-Nonylphenol).

    • Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with a small volume of acidified water to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the analytes with a suitable organic solvent (e.g., dichloromethane:methanol, 9:1 v/v).

    • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Sediment/Soil Samples:

    • Homogenize the sample and weigh a representative portion (e.g., 10 g).

    • Spike the sample with the isotopically labeled internal standard solution.

    • Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent (e.g., acetone/hexane mixture).

    • Concentrate the extract and perform a cleanup step using gel permeation chromatography (GPC) or silica gel chromatography to remove lipids and other interferences.

    • Further concentrate the cleaned extract to a final volume of 1 mL.

2. Derivatization (Silylation)

  • To the 1 mL extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Add a catalyst if necessary (e.g., pyridine).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each native and isotopically labeled alkylphenol.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Quantification

Quantification is based on the ratio of the peak area of the native analyte to the peak area of its corresponding isotopically labeled internal standard. A calibration curve is generated using a series of standards containing known concentrations of the native analytes and a fixed concentration of the internal standards.

Protocol 2: Quantitative Analysis of Alkylphenols by LC-MS/MS

This protocol is particularly suitable for the analysis of alkylphenols in aqueous samples and does not require a derivatization step.

1. Sample Preparation

  • Water Samples:

    • Filter the water sample (e.g., 100 mL) to remove particulate matter.

    • Spike the sample with the isotopically labeled internal standard solution (e.g., ¹³C₁₂-Bisphenol A, which can be used for some alkylphenols if a specific labeled standard is unavailable, though a dedicated standard is preferred).

    • Perform solid-phase extraction (SPE) as described in Protocol 1, or alternatively, use hollow-fiber liquid-phase microextraction (HF-LPME) for preconcentration.[4]

    • For HF-LPME, immerse a porous hollow fiber containing an organic solvent into the stirred sample for a defined period. The analytes partition into the organic phase within the fiber.

    • After extraction, retrieve the organic solvent from the fiber and dilute it with a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid or ammonium acetate to enhance ionization.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each analyte and its labeled internal standard to ensure high selectivity and sensitivity.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Quantification

Similar to the GC-MS method, quantification is performed using the isotope dilution method by calculating the peak area ratio of the native analyte to its isotopically labeled internal standard and comparing it to a calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of alkylphenols using isotope dilution mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data Data Analysis sample Aqueous or Solid Sample spike Spike with Isotopically Labeled Internal Standard sample->spike extraction Extraction (SPE, LLE, PLE) spike->extraction cleanup Extract Cleanup (GPC, Silica Gel) extraction->cleanup concentrate Concentration cleanup->concentrate derivatization Derivatization (Silylation) concentrate->derivatization lcms LC-MS/MS Analysis (MRM Mode) concentrate->lcms gcms GC-MS Analysis (SIM Mode) derivatization->gcms quant Quantification using Isotope Dilution gcms->quant lcms->quant

Caption: General workflow for alkylphenol analysis.

Signaling Pathway Disruption

Alkylphenols are known endocrine disruptors that can interfere with estrogen signaling pathways. One important non-genomic pathway involves the G protein-coupled estrogen receptor (GPER).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol GPER GPER Alkylphenol->GPER Binds EGFR EGFR GPER->EGFR Transactivates Src Src EGFR->Src Ras Ras EGFR->Ras MMPs MMPs Src->MMPs MMPs->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Regulates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes

Caption: Alkylphenol-induced GPER signaling.

References

Application Note: High-Throughput Analysis of Triton X-100 Metabolites in Biological Matrices Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Triton X-100 metabolites, primarily 4-tert-octylphenol (OP) and its short-chain ethoxylates (OPEOs), in biological matrices such as human serum and urine. The method utilizes a streamlined solid-phase extraction (SPE) protocol for sample cleanup and concentration, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the method employs stable isotope-labeled internal standards. This document provides detailed protocols, quantitative performance data, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical method.

Introduction

Triton X-100 is a nonionic surfactant widely used in research laboratories, pharmaceutical manufacturing, and various industrial applications.[1][2] Its metabolism in biological systems leads to the formation of metabolites, including 4-tert-octylphenol (OP) and short-chain octylphenol ethoxylates (OPEOs). These metabolites are of significant interest due to their potential endocrine-disrupting properties, which can interfere with normal hormone signaling pathways.[1] Accurate and reliable quantification of these metabolites in biological matrices is crucial for toxicological studies and for monitoring potential exposure in drug development and manufacturing processes.[3]

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for variations in sample preparation and matrix effects.[4] This is achieved by spiking samples with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS). This application note details a validated method using ¹³C-labeled and deuterated octylphenol and its ethoxylates as internal standards for the reliable quantification of Triton X-100 metabolites.

Materials and Methods

Reagents and Materials
  • Analytes: 4-tert-Octylphenol (OP), 4-tert-Octylphenol monoethoxylate (OPEO₁), 4-tert-Octylphenol diethoxylate (OPEO₂)

  • Internal Standards: ¹³C₆-4-tert-Octylphenol, D₄-4-tert-Octylphenol monoethoxylate, D₄-4-tert-Octylphenol diethoxylate

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Solid-Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges

  • Biological Matrices: Human serum and urine (drug-free)

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solutions with a 50:50 methanol/water mixture to create a calibration curve.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution containing all internal standards at a concentration of 100 ng/mL in methanol.

Sample Preparation Protocol for Human Serum
  • Aliquoting: To 200 µL of serum sample, add 50 µL of the internal standard spiking solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of 50:50 methanol/water with 0.1% formic acid.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Sample Preparation Protocol for Human Urine
  • Aliquoting and Hydrolysis: To 1 mL of urine, add 50 µL of the internal standard spiking solution. Add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites and incubate according to the enzyme manufacturer's instructions.

  • pH Adjustment: Acidify the sample to pH 5-6 with formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of 50:50 methanol/water with 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive for OPEOs and Negative for OP.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Optimized for each analyte and internal standard (see Table 1).

Table 1: Optimized MRM Transitions for Analytes and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
4-tert-Octylphenol (OP)205.2133.125Negative
¹³C₆-4-tert-Octylphenol (IS)211.2139.125Negative
4-tert-Octylphenol monoethoxylate251.2133.120Positive
D₄-4-tert-Octylphenol monoethoxylate (IS)255.2133.120Positive
4-tert-Octylphenol diethoxylate295.2177.118Positive
D₄-4-tert-Octylphenol diethoxylate (IS)299.2177.118Positive

Quantitative Data and Performance

The use of stable isotope-labeled internal standards is critical for accurate quantification, as they co-elute with the target analytes and experience similar matrix effects and ionization suppression or enhancement. ¹³C-labeled standards are often considered superior to deuterated standards as they are less likely to exhibit chromatographic shifts.

Table 2: Representative Method Validation Data for Triton X-100 Metabolites in Human Serum

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (RSD %) - Repeatability (Intra-day)Precision (RSD %) - Intermediate Precision (Inter-day)Recovery (%)
4-tert-Octylphenol 198.54.26.891.3
10101.23.15.592.1
10099.82.54.993.5
4-tert-Octylphenol monoethoxylate 197.95.17.289.8
10102.53.86.190.5
100100.32.95.391.2
4-tert-Octylphenol diethoxylate 198.25.57.888.9
10101.84.26.589.5
100100.93.35.890.1

Data is representative and compiled from typical performance of similar validated bioanalytical methods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation serum Serum Sample (200 µL) add_is Add Internal Standard Spiking Solution serum->add_is urine Urine Sample (1 mL) urine->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip hydrolysis Enzymatic Hydrolysis add_is->hydrolysis evap_recon Evaporation & Reconstitution protein_precip->evap_recon spe Solid-Phase Extraction (SPE) hydrolysis->spe spe->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Experimental workflow for the analysis of Triton X-100 metabolites.

signaling_pathway cluster_endocrine_disruption Endocrine Disruption by Octylphenol OP Octylphenol (OP) ER Estrogen Receptor (ER) OP->ER Agonist AR Androgen Receptor (AR) OP->AR Antagonist AhR Aryl Hydrocarbon Receptor (AhR) OP->AhR Modulator HormoneResponse Altered Gene Expression & Hormone Signaling ER->HormoneResponse AR->HormoneResponse AhR->HormoneResponse

Caption: Signaling pathways affected by octylphenol.

Conclusion

The analytical method detailed in this application note provides a reliable and sensitive approach for the quantification of Triton X-100 metabolites in human serum and urine. The use of stable isotope-labeled internal standards is essential for achieving the high accuracy and precision required for toxicological assessment and exposure monitoring. The provided protocols and performance data demonstrate the suitability of this method for demanding research and drug development applications.

References

Application Notes and Protocols for the Analysis of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 in Environmental Water Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nonylphenol (4-NP), a persistent environmental contaminant and known endocrine disruptor, is a significant concern for water quality monitoring. Its complex isomeric nature presents analytical challenges for accurate quantification. The use of a stable isotope-labeled internal standard is crucial for robust and reliable analytical methods. 4-(3,6-Dimethylhept-3-yl)phenol-13C6, a ¹³C-labeled branched isomer of 4-nonylphenol, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods. Its structural similarity to the target analytes ensures that it behaves similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of 4-nonylphenol in various environmental water matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Advantages of Using this compound as an Internal Standard

The use of a ¹³C-labeled internal standard like this compound offers several key advantages over other types of internal standards, such as deuterated or structurally different compounds:

  • Co-elution with Target Analytes: Due to its identical chemical structure to a 4-nonylphenol isomer, it co-elutes with the target analytes during chromatographic separation. This is a significant advantage over deuterated standards, which can sometimes exhibit slight retention time shifts.

  • Compensation for Matrix Effects: The internal standard experiences the same matrix-induced signal suppression or enhancement as the native analytes, leading to more accurate quantification.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, sample volume, and instrument performance, the isotope dilution method provides high precision and accuracy.

  • Reduced Method Bias: The use of an internal standard that closely mimics the behavior of the analyte minimizes systematic errors in the analytical method.

Endocrine Disrupting Signaling Pathway of 4-Nonylphenol

4-Nonylphenol is recognized as an endocrine-disrupting chemical primarily due to its ability to mimic the action of the natural hormone estrogen. It exerts its effects by interacting with the estrogen receptor alpha (ERα). The binding of 4-nonylphenol to ERα initiates a cascade of molecular events that can disrupt normal endocrine function.

nonylphenol_estrogen_receptor_pathway cluster_cell Cell cluster_nucleus Nucleus NP 4-Nonylphenol ERa_inactive Inactive Estrogen Receptor α (ERα) NP->ERa_inactive Binds to ERa_NP_complex ERα-Nonylphenol Complex ERa_inactive->ERa_NP_complex Conformational Change & Nuclear Translocation Dimer Dimerized Complex ERa_NP_complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Endocrine_Disruption Endocrine Disruption Protein->Endocrine_Disruption

Figure 1: Simplified signaling pathway of 4-Nonylphenol-mediated endocrine disruption.

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of 4-nonylphenol in environmental water samples using this compound as an internal standard.

Materials and Reagents
  • This compound internal standard solution (10 µg/mL in methanol)

  • 4-Nonylphenol (technical mixture) standard solution (100 µg/mL in methanol)

  • Methanol, Acetone, Dichloromethane (DCM), Hexane (HPLC or pesticide residue grade)

  • Acetic anhydride or other suitable derivatizing agent

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • High-purity water

  • Sample collection bottles (amber glass)

Sample Collection and Preservation
  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of the analytes.

  • To preserve the samples, acidify to a pH < 2 with HCl.

  • Store the samples at 4°C and analyze within 7 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

spe_workflow start Start sample_prep 1. Sample Preparation (500 mL water sample, acidify to pH 2, add internal standard) start->sample_prep spe_conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) sample_prep->spe_conditioning sample_loading 3. Sample Loading (Flow rate ~5 mL/min) spe_conditioning->sample_loading cartridge_washing 4. Cartridge Washing (Remove interferences) sample_loading->cartridge_washing cartridge_drying 5. Cartridge Drying (Nitrogen stream) cartridge_washing->cartridge_drying elution 6. Elution (e.g., Dichloromethane) cartridge_drying->elution derivatization 7. Derivatization (e.g., Acetylation) elution->derivatization concentration 8. Concentration (Under nitrogen stream) derivatization->concentration reconstitution 9. Reconstitution (in Hexane) concentration->reconstitution gcms_analysis 10. GC-MS Analysis reconstitution->gcms_analysis

Figure 2: Experimental workflow for sample preparation using Solid-Phase Extraction (SPE).

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water (pH 2).

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of high-purity water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes to remove residual water.

  • Elution: Elute the retained analytes and the internal standard from the cartridge with 10 mL of dichloromethane (DCM).

  • Derivatization (Acetylation): Add a suitable derivatizing agent, such as acetic anhydride, to the eluate to convert the phenolic hydroxyl groups to their acetate esters. This improves their chromatographic properties and sensitivity in GC-MS analysis.

  • Concentration: Concentrate the derivatized extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final extract in a suitable solvent for GC-MS analysis, such as hexane.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 4-nonylphenol. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280°C
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Selected Ion Monitoring (SIM) Ions (for Acetylated Compounds):

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
4-Nonylphenol Acetate[Target ion][Qualifier ions]
This compound Acetate[Target ion + 6][Qualifier ions + 6]

(Note: Specific m/z values will depend on the fragmentation pattern of the derivatized compounds and should be determined by analyzing the individual standards.)

Data Presentation

The following tables summarize typical performance data for the analysis of 4-nonylphenol in various water matrices using a similar methodology.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

Water MatrixMDL (ng/L)LOQ (ng/L)
Drinking Water0.5 - 21.5 - 6
Surface Water1 - 53 - 15
Wastewater Effluent5 - 2015 - 60

Table 2: Recovery Rates and Precision

Water MatrixSpiking Level (ng/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
Drinking Water50955
Surface Water100928
Wastewater Effluent2008812

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-nonylphenol in environmental water samples. The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in the field of environmental analysis and drug development. The isotope dilution GC-MS method offers high sensitivity, accuracy, and precision, making it suitable for routine monitoring of this important environmental contaminant.

Application Note: A Robust Protocol for Quantitative Bioanalysis Using ¹³C₆-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative bioanalysis, particularly within drug development and clinical research, achieving the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for these applications due to its high sensitivity and selectivity.[1] However, the complexity of biological matrices such as plasma, serum, and tissue can introduce significant variability during sample preparation and analysis.[2] To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][3][4] This application note provides a detailed protocol for sample preparation using a ¹³C₆-labeled internal standard, a common and effective type of SIL-IS, to ensure robust and reliable quantitative results.

A SIL-IS, such as a ¹³C₆-labeled compound, is chemically identical to the analyte of interest, with the only difference being the substitution of six ¹²C atoms with the heavier ¹³C isotope.[3][5] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[6][7] This co-elution and similar behavior effectively compensate for variations in sample recovery and matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[8][9]

Principle: Isotope Dilution Mass Spectrometry

The methodology described herein is based on the principle of isotope dilution mass spectrometry (IDMS).[10][11] In this technique, a known quantity of the ¹³C₆-labeled internal standard is added to the sample at the earliest stage of preparation.[10][12] This "spiked" standard homogenizes with the endogenous, unlabeled analyte. Throughout the subsequent steps of protein precipitation, extraction, and injection into the LC-MS/MS system, any loss of analyte will be accompanied by a proportional loss of the internal standard.[7]

The mass spectrometer detects both the analyte and the internal standard. Quantification is not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the analyte's signal to the internal standard's signal.[5][10] This ratio remains constant regardless of sample loss and effectively corrects for variations, leading to highly accurate and precise measurements.[13]

Isotope_Dilution_Principle Principle of Isotope Dilution using a ¹³C₆-Internal Standard cluster_Sample Biological Sample cluster_IS Internal Standard cluster_SpikedSample Spiked Sample cluster_Processing Sample Preparation cluster_Analysis LC-MS/MS Analysis Analyte Analyte (¹²C) Spiked Analyte + ¹³C₆-IS (Homogenous Mixture) Analyte->Spiked Add Known Amount of IS IS ¹³C₆-Internal Standard IS->Spiked Processed Analyte + ¹³C₆-IS (Potential for Loss) Spiked->Processed Extraction (e.g., Protein Precipitation) MS Mass Spectrometer Detects Ratio (Analyte / IS) Processed->MS Injection

Caption: Principle of Isotope Dilution using a ¹³C₆-Internal Standard.

Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol details a common and straightforward sample preparation method—protein precipitation—for the analysis of a small molecule drug in plasma.[14]

1. Materials and Reagents

  • Control human or animal plasma (with anticoagulant, e.g., K₂EDTA)

  • Analyte of interest

  • ¹³C₆-labeled internal standard (¹³C₆-IS)

  • Acetonitrile (LC-MS grade)[15]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • 96-well collection plates (optional)

  • LC-MS/MS system with a C18 reversed-phase column[10]

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • ¹³C₆-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the ¹³C₆-IS in methanol.

  • Analyte Working Standards: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (CS) and quality control (QC) samples at various concentrations.

  • ¹³C₆-IS Working Solution (e.g., 100 ng/mL): Dilute the ¹³C₆-IS stock solution with acetonitrile. This solution will also serve as the protein precipitation agent. The optimal concentration of the IS should be determined during method development.[15]

3. Sample Preparation Workflow

Workflow Sample Preparation Workflow start Start: Plasma Sample aliquot 1. Aliquot 50 µL of plasma sample into a microcentrifuge tube. start->aliquot spike 2. Add 150 µL of ¹³C₆-IS Working Solution (in Acetonitrile) to each sample, calibrator, and QC. aliquot->spike vortex 3. Vortex vigorously for 1 minute to precipitate proteins. spike->vortex centrifuge 4. Centrifuge at 12,000 x g for 10 minutes at 4°C. vortex->centrifuge supernatant 5. Transfer the supernatant to a clean vial or 96-well plate. centrifuge->supernatant inject 6. Inject into the LC-MS/MS system for analysis. supernatant->inject end End: Data Acquisition inject->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols (NPs) and their ethoxylates (NPEOs) are a group of synthetic organic compounds widely used as non-ionic surfactants in various industrial and consumer products.[1] Due to their persistence, toxicity, and endocrine-disrupting properties, the monitoring of these compounds in environmental and biological matrices is of significant concern.[2] Technical grade nonylphenol is a complex mixture of isomers, primarily p-nonylphenols with branched alkyl chains, which exhibit varying degrees of estrogenicity and biodegradability.[3][4] This document provides detailed methodologies for the extraction, separation, and quantification of nonylphenol and its related compounds from various matrices, aimed at providing researchers and scientists with robust protocols for reliable analysis.

Analytical Techniques Overview

The primary analytical techniques for the determination of nonylphenol and its derivatives are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5] For highly complex samples and isomer-specific analysis, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers superior resolution.[3][6] High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive and selective method.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the analysis of nonylphenol and related compounds.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) in Food Samples [8]

Matrix TypeLOD (μg/kg)LOQ (μg/kg)
High-Fat Solid0.37 - 1.791.11 - 5.41
Low-Fat Solid0.37 - 1.791.11 - 5.41
High-Fat Liquid0.37 - 1.791.11 - 5.41
Low-Fat Liquid0.37 - 1.791.11 - 5.41

Table 2: Method Detection Limits for NP and NPEOs in Wastewater and Sediment [9]

CompoundMethod Detection Limit (pg injected on column)
Nonylphenol (NP)1 - 55
Nonylphenol Ethoxylates (NPEOs)1 - 55

Table 3: Recovery Rates for NP in Food Matrices [8]

Assay TypeRecovery Rate (%)
Intraday86.8 - 108.6
Interday92.6 - 101.9

Table 4: Method Detection Limits for NP and Precursors in Wastewater [10]

MatrixCompoundMethod Detection Limit
Aqueous PhaseAll Compounds1.4 - 17.4 ng/L
Particulate PhaseAll Compounds1.4 - 39.4 ng/g

Experimental Protocols

Protocol 1: Analysis of Nonylphenol and Nonylphenol Ethoxylates in Water by SPE and LC-MS/MS

This protocol is adapted from the British Columbia Ministry of Environment and Climate Change Strategy method for the analysis of nonylphenols and ethoxylates in water.[11]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Apparatus: SPE cartridges (e.g., polymeric sorbent), vacuum manifold.

  • Reagents: Methanol (MeOH), Dichloromethane (DCM), acidified water (pH < 2 with HCl or NaHSO₄).

  • Procedure:

    • Condition the SPE cartridges with methanol and then with acidified water.[11]

    • Spike the water sample (e.g., 250 mL) with a labeled surrogate standard solution (e.g., 4-n-NP-¹³C₆).[11]

    • Load the sample onto the conditioned SPE cartridge.[11]

    • Wash the sorbent bed with a methanol/water solution.[11]

    • Dry the cartridge under vacuum.[11]

    • Elute the analytes with a methanol/DCM solution.[11]

    • Add a labeled internal standard (e.g., BPA-d₁₆) to the extract before analysis.[11]

2. Instrumental Analysis (LC-MS/MS)

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[12]

    • Mobile Phase: Gradient of 5 mM ammonium acetate in water (pH 3.6) and acetonitrile.[12]

    • Flow Rate: 0.25 mL/min.[12]

    • Injection Volume: 2 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for NPEOs and negative mode for NP.[11][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[12]

    • MRM Transitions (Example): [11]

      • NP: 219 -> 133; 147 (Negative)

      • NP1EO: 282 -> 127; 265 (Positive)

      • NP2EO: 326 -> 183; 121 (Positive)

Protocol 2: Isomer-Specific Analysis of Nonylphenol in Food by GCxGC-TOF-MS

This protocol is based on a method developed for the isomer-specific analysis of nonylphenols in coffee.[13]

1. Sample Preparation (Steam Distillation Extraction)

  • Apparatus: Veith and Kiwus steam distillation apparatus.

  • Reagents: NaCl, HCl, Methanol, ¹³C₆-labeled NP internal standard.

  • Procedure:

    • Suspend the food sample (10 g) in an extraction solvent of NaCl (40 g) in water (600 mL), acidified with 2 mL HCl.[13]

    • Add the internal standard to the suspension.[13]

    • Perform continuous steam distillation/solvent extraction.[13]

2. Instrumental Analysis (GCxGC-TOF-MS)

  • Instrumentation: Comprehensive two-dimensional gas chromatograph coupled to a time-of-flight mass spectrometer (GCxGC-TOF-MS).

  • Chromatographic Conditions:

    • Primary Column: Non-polar column (e.g., DB-5ms).

    • Secondary Column: Polar column (e.g., DB-17ms).

    • Modulator: Cryogenic modulator.[13]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Time-of-Flight (TOF).

Protocol 3: Analysis of Nonylphenol in Textiles by Ultrasonic Extraction and LC-MS/MS

This protocol is based on a method for the quantitation of NPEOs in textile products.[12]

1. Sample Preparation (Ultrasonic Extraction)

  • Apparatus: Ultrasonic bath.

  • Reagents: Methanol.

  • Procedure:

    • Accurately weigh approximately 1 g of the textile sample.[12]

    • Add 10 mL of methanol.[12]

    • Ultrasonicate at 70 °C.[12]

    • Dilute the extract to reduce matrix effects before analysis.[12]

2. Instrumental Analysis (LC-MS/MS)

  • Follow the LC-MS/MS conditions outlined in Protocol 1.

Diagrams

experimental_workflow_spe_lcmsms cluster_sample_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis sample Water Sample spike_surrogate Spike with Surrogate Standard sample->spike_surrogate load_sample Load Sample onto SPE spike_surrogate->load_sample spe_conditioning Condition SPE Cartridge spe_conditioning->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe dry_spe Dry SPE Cartridge wash_spe->dry_spe elute Elute Analytes dry_spe->elute add_is Add Internal Standard elute->add_is extract Final Extract add_is->extract lc_separation LC Separation (C18 Column) extract->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Caption: Workflow for SPE and LC-MS/MS analysis of nonylphenol.

experimental_workflow_gcxgc_tofms cluster_extraction Sample Preparation cluster_instrumental Instrumental Analysis food_sample Food Sample add_is Add Internal Standard food_sample->add_is steam_distillation Steam Distillation Extraction add_is->steam_distillation extracted_analytes Extracted Analytes steam_distillation->extracted_analytes gcxgc_separation GCxGC Separation (Non-polar x Polar columns) extracted_analytes->gcxgc_separation tofms_detection TOF-MS Detection gcxgc_separation->tofms_detection isomer_identification Isomer Identification & Quantitation tofms_detection->isomer_identification

Caption: Workflow for isomer-specific analysis by GCxGC-TOF-MS.

References

Application Notes and Protocols for 4-(3,6-Dimethylhept-3-yl)phenol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,6-Dimethylhept-3-yl)phenol-13C6 is the 13C6 isotopically labeled version of 4-(3,6-Dimethylhept-3-yl)phenol, a specific branched isomer of nonylphenol.[1][2] Due to its structural similarity to nonylphenol and its distinct mass, it is an ideal internal standard for quantitative analysis of nonylphenol and other related alkylphenols in various complex matrices. This document provides detailed application notes and protocols for its use in analytical methodologies, particularly in chromatography-mass spectrometry techniques. Nonylphenols are recognized as environmental contaminants and endocrine-disrupting compounds, making their accurate quantification crucial in environmental monitoring, food safety, and toxicology studies.[3][4][5]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄O (with 6 ¹³C atoms)[2]
Molecular Weight~226.31 g/mol [2]
AppearanceNot specified, typically a solid or oil
SolubilitySoluble in organic solvents like acetonitrile and methanol.[6]

Application: Internal Standard for Quantification of Alkylphenols

This compound is primarily used as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods for the accurate quantification of 4-nonylphenol (a mixture of isomers) and other alkylphenols in diverse samples such as environmental waters, sediments, biota, and food contact materials.[4][5][7] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it compensates for matrix effects and variations in sample preparation and instrument response.[5][6]

A newly synthesized isomer, 4-(2,6-dimethylhept-3-yl)phenol, has been demonstrated to be an effective internal standard for the determination of technical 4-nonylphenol.[8][9] The 13C-labeled version of a similar branched nonylphenol isomer, this compound, serves the same critical function with the added benefit of co-eluting with the target analytes in chromatographic systems, which is ideal for correcting matrix-induced signal suppression or enhancement in LC-MS analysis.

Experimental Protocol: Quantification of 4-Nonylphenol in Water Samples by GC-MS

This protocol describes the use of this compound as an internal standard for the determination of 4-nonylphenol in water samples (e.g., river water, wastewater) by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

1. Materials and Reagents

  • This compound internal standard stock solution (e.g., 1 mg/mL in acetonitrile)

  • 4-Nonylphenol calibration standards

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Hexane, HPLC grade

  • Acetic anhydride (derivatizing agent)

  • Pyridine

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • High-purity water

  • Glassware (volumetric flasks, pipettes, vials)

2. Preparation of Standard and Spiking Solutions

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile. This solution will be used to spike all samples, calibration standards, and blanks.

  • Calibration Standards: Prepare a series of calibration standards of 4-nonylphenol in a suitable solvent, ranging from expected environmental concentrations (e.g., 1 ng/mL to 100 ng/mL).

3. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles.

  • For a 100 mL water sample, add a known volume of the internal standard spiking solution (e.g., 100 µL of 1 µg/mL this compound) to achieve a final concentration of 1 ng/mL.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by high-purity water).

  • Load the spiked water sample onto the SPE cartridge at a slow flow rate.

  • Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).

  • Elute the analytes from the cartridge with an appropriate organic solvent (e.g., dichloromethane or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of hexane (e.g., 100 µL).

4. Derivatization (Acetylation)

  • To the reconstituted extract, add 50 µL of acetic anhydride and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, evaporate the excess derivatizing reagents and reconstitute the sample in hexane for GC-MS analysis. Derivatization is performed to improve the chromatographic behavior and mass spectral properties of the phenols.[8]

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Column: e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm)

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the acetylated derivatives of 4-nonylphenol and this compound.

6. Data Analysis and Quantification

  • Calculate the response factor (RF) for 4-nonylphenol relative to this compound using the calibration standards.

  • Quantify the concentration of 4-nonylphenol in the samples using the calculated RF and the peak areas of the analyte and the internal standard.

Spiking Concentrations in Different Matrices

The optimal spiking concentration of the internal standard depends on the sample matrix, the expected concentration of the analyte, and the sensitivity of the analytical instrument. The goal is to have a response for the internal standard that is of a similar order of magnitude to the response of the analyte.

MatrixTypical Analyte Concentration RangeRecommended Spiking Concentration of this compoundAnalytical Technique
Environmental Water (River, Lake)Undetected to several thousand ng/L[3]1 - 10 ng/mLGC-MS, LC-MS/MS
WastewaterHigher ng/L to µg/L range10 - 100 ng/mLGC-MS, LC-MS/MS
Sediment and Soilng/g to µg/g50 - 200 ng/g (dry weight)GC-MS, LC-MS/MS
Biological Tissues (e.g., fish)ng/g range10 - 50 ng/g (wet weight)LC-MS/MS
Food Contact Materialsµg/g range[5]100 - 500 ng/gGC-MS
Human Urineng/mL range2 µg/L[6]LC-MS/MS
Breast Milkng/mL range[10]10 ng/mL[10]HPLC with Fluorescence Detection

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Water, Soil, Biota) Spiking Spike with This compound Sample->Spiking Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Derivatization Derivatization (e.g., Acetylation for GC-MS) Concentration->Derivatization Optional for GC-MS Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Result Quantitative Result Data->Result

Caption: General experimental workflow for the quantification of alkylphenols.

Logical Relationship for Isotope Dilution

isotope_dilution_logic cluster_process Analytical Process Analyte Analyte (e.g., 4-Nonylphenol) IS Internal Standard (this compound) Sample Sample Matrix Analyte->Sample IS->Sample Extraction Extraction Efficiency Sample->Extraction Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Extraction->Matrix_Effect Instrument_Variation Instrumental Variation Matrix_Effect->Instrument_Variation Result Accurate Quantification Instrument_Variation->Result

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Note: Analysis of Alkylphenol Ethoxylate Degradation Products in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkylphenol ethoxylates (APEOs) are non-ionic surfactants widely used in industrial, agricultural, and household products.[1] Once released into the environment, they can undergo biodegradation. This process shortens the ethoxylate chain, leading to the formation of more persistent, toxic, and estrogenic degradation products, including short-chain APEOs and alkylphenols (APs) like nonylphenol (NP) and octylphenol (OP).[2][3] These compounds can accumulate in soil, primarily through the application of sewage sludge (biosolids) or from pesticide use.[4] Due to their potential to act as endocrine disruptors, monitoring their presence in soil is crucial for environmental risk assessment.[2][5]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of major APEO degradation products in soil samples using ultrasonic-assisted solvent extraction followed by solid-phase extraction (SPE) cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Degradation Pathway of Alkylphenol Ethoxylates

Alkylphenol ethoxylates in the environment biodegrade into more persistent and toxic byproducts. The long ethoxylate chains are aerobically broken down into shorter-chain ethoxylates and carboxylates before ultimately forming alkylphenols.[4] Shorter-chain alkylphenols exhibit greater toxicity.[4]

APE_Degradation_Pathway APE_long Long-Chain APEOs (e.g., NP9EO) APE_short Short-Chain APEOs (NP1EO, NP2EO) APE_long->APE_short Biodegradation AP Alkylphenols (NP, OP) APE_short->AP Biodegradation

Caption: Biodegradation pathway of APEOs in the environment.

Experimental Protocols

Protocol 1: Sample Extraction (Ultrasonic-Assisted Extraction)

This protocol describes the extraction of APEO degradation products from soil samples using an ultrasonic bath. Pressurized Liquid Extraction (PLE) is another effective, though more specialized, technique.[6][7]

Materials:

  • Soil sample, air-dried and sieved

  • Methanol (High-purity grade)[8]

  • Centrifuge tubes (50 mL, glass with screw caps)

  • Ultrasonic bath[8][9]

  • Centrifuge

  • Glass Pasteur pipettes

Procedure:

  • Weigh 1.0 g of the homogenized soil sample into a 50 mL glass centrifuge tube.[8]

  • Add 15 mL of methanol to the tube.[8]

  • Tightly cap the tube and place it in an ultrasonic bath.

  • Sonicate the sample for 30 minutes.[8]

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

  • Carefully collect the methanol supernatant using a glass Pasteur pipette and transfer it to a clean collection flask.

  • Repeat the extraction (steps 2-6) on the soil pellet with a fresh aliquot of methanol to ensure complete extraction.

  • Combine the supernatants. The combined extract is now ready for cleanup.

Protocol 2: Extract Cleanup (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a critical step to remove matrix interferences from the soil extract, thereby improving the accuracy and sensitivity of the analysis.[10][11][12]

Materials:

  • SPE cartridges (e.g., C18 or ENV+)[6][13]

  • SPE vacuum manifold

  • Methanol, Dichloromethane (DCM), and acidified deionized water

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Mount the SPE cartridges on a vacuum manifold. Condition the sorbent by passing 5 mL of methanol, followed by 5 mL of acidified deionized water through the cartridge. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Dilute the combined methanol extract from Protocol 1 with acidified water.[4] Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.[4]

  • Washing: After loading, wash the cartridge with a methanol/water solution to remove co-extracted interferences.[4]

  • Drying: Dry the cartridge under a full vacuum for approximately 20 minutes.[4]

  • Elution: Elute the retained analytes by passing a suitable solvent, such as a methanol/DCM solution, through the cartridge into a collection tube.[4]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Analytical Workflow

The overall analytical process involves sample extraction, purification via SPE, and subsequent instrumental analysis. Labeled internal standards should be added before analysis to correct for matrix effects and variations in recovery.[4]

Analytical_Workflow sampling 1. Soil Sampling (Air-dried, Sieved) extraction 2. Ultrasonic Extraction (Methanol) sampling->extraction cleanup 3. Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis 4. LC-MS/MS Analysis cleanup->analysis data 5. Data Processing & Quantification analysis->data

Caption: General workflow for APEO degradation product analysis in soil.
Protocol 3: Instrumental Analysis (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of APEO degradation products.[14] Analysis is typically performed in two separate runs or using polarity switching, as APEOs are detected in positive ionization mode (as ammonium adducts) and APs in negative ionization mode (as deprotonated molecules).[13][15]

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[14]

  • Mobile Phase A: 2 mM ammonium acetate in water.[14]

  • Mobile Phase B: 2 mM ammonium acetate in acetonitrile.[14]

  • Gradient: Start at 50% B, ramp to 100% B.[14]

  • Injection Volume: 25 µL.[14]

Typical MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI), with positive and negative modes.

  • Monitoring: Multiple Reaction Monitoring (MRM).[4]

  • Precursor Ions: [M+NH₄]⁺ for APEOs, [M-H]⁻ for APs.[13][15]

Data Presentation

Table 1: Common Alkylphenol Ethoxylate Degradation Products

This table lists the primary degradation products of concern found in soil.

AnalyteAbbreviationCAS Number
NonylphenolNP84852-15-3
Nonylphenol MonoethoxylateNP1EO104-35-8
Nonylphenol DiethoxylateNP2EO20427-84-3
OctylphenolOP140-66-9
Octylphenol MonoethoxylateOP1EO2315-67-5
Octylphenol DiethoxylateOP2EO2315-61-9
(Data sourced from[4])
Table 2: Method Performance Data

This table summarizes typical performance metrics from published methods for the analysis of APEO degradation products in soil.

MethodAnalyte(s)Recovery (%)Limit of Quantification (LOQ)Reference
PLE-SPE-LC-APCI-MSOP, NP, APEOs89 - 94%1 - 100 µg/kg[13][16]
PLE-SPE-LC-FDAPs, APEOsNot Specified20 - 200 ng/g[6]
PLE-SPE-GC-MSAPs, APEOsNot Specified3 - 126 ng/g[6][7]
USE-SBSE-TD-GC-MSOP, NPNot Specified0.2 - 1.7 µg/kg (LOD)[8][17]
(PLE: Pressurized Liquid Extraction; SPE: Solid-Phase Extraction; LC: Liquid Chromatography; GC: Gas Chromatography; MS: Mass Spectrometry; FD: Fluorescence Detection; USE: Ultrasonic Extraction; SBSE: Stir Bar Sorptive Extraction; TD: Thermal Desorption; APCI: Atmospheric Pressure Chemical Ionization)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ as an internal standard to mitigate matrix effects in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ and why is it used as an internal standard?

A1: 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ is a stable isotope-labeled (SIL) internal standard. It is structurally identical to its unlabeled counterpart, the analyte, but contains six ¹³C atoms, making it heavier. In mass spectrometry, this mass difference allows the instrument to distinguish between the internal standard and the analyte. Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement.[1] By adding a known amount of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ to every sample, calibrator, and quality control, variations during sample preparation and analysis can be normalized.[2] The final analyte concentration is calculated based on the ratio of the analyte signal to the internal standard signal, which significantly improves the accuracy and precision of quantification.[2]

Q2: What are matrix effects and how do they impact my results?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][3] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification.[3][4] Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis and can compromise the reliability of study data.[5]

Q3: When should I add the 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ internal standard to my samples?

A3: The internal standard should be added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[6] This ensures that the internal standard experiences the same potential for loss or variability as the analyte throughout all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Q4: How do I determine the optimal concentration of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ to use?

A4: The concentration of the internal standard should be consistent across all samples and typically fall within the range of the calibration curve. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. The goal is to have a strong, stable signal for the internal standard that is not so high that it causes detector saturation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in internal standard (IS) peak area across the analytical run. 1. Inconsistent sample preparation or extraction. 2. Pipetting errors when adding the IS. 3. Instability of the IS in the sample or final extract. 4. Issues with the LC-MS/MS system (e.g., injector variability, fluctuating spray stability).[7]1. Review and optimize the sample preparation workflow for consistency. 2. Calibrate pipettes and ensure proper technique. 3. Evaluate the stability of the IS in the matrix and reconstitution solvent. 4. Perform system suitability tests and preventative maintenance on the LC-MS/MS.
No or very low IS signal. 1. Omission of the IS addition step. 2. Incorrect IS solution used. 3. Degradation of the IS. 4. Incorrect MS/MS transition being monitored.1. Double-check the sample preparation procedure. 2. Verify the identity and concentration of the IS solution. 3. Prepare a fresh IS solution. 4. Confirm the precursor and product ion m/z values for 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆.
IS peak area is consistently high or low in specific samples (e.g., patient samples vs. calibrators). 1. Significant, uncompensated matrix effects in those specific samples. 2. Cross-talk from the analyte to the IS channel (if the mass difference is small).1. Dilute the problematic samples to reduce the matrix load. 2. Improve the sample cleanup procedure to remove interfering matrix components. 3. Ensure that the MS/MS transitions are specific and that there is no isotopic contribution from the analyte to the IS signal.
Analyte-to-IS ratio is not linear in the calibration curve. 1. The IS concentration is not appropriate for the range of the calibration curve. 2. Saturation of the detector at high analyte concentrations. 3. The IS is not adequately compensating for non-linear matrix effects.1. Adjust the IS concentration to be within the linear range of the analyte response. 2. Extend the dilution range of the calibration standards. 3. Re-evaluate the sample preparation method to minimize matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of a target analyte and 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ from a plasma sample.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of each sample, add 10 µL of the 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ working solution. Vortex for 5 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the effectiveness of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ in compensating for matrix effects.

Table 1: Analyte and Internal Standard Peak Areas in Different Matrices

MatrixAnalyte Peak Area (without IS)IS Peak AreaAnalyte/IS Ratio% Recovery (based on Analyte/IS Ratio)
Solvent1,200,000850,0001.41100%
Plasma Lot A850,000600,0001.42100.7%
Plasma Lot B700,000495,0001.41100.0%
Urine950,000670,0001.42100.7%

This table demonstrates that while the absolute peak areas of both the analyte and the internal standard are suppressed to varying degrees in different biological matrices compared to the solvent, the ratio of the analyte to the internal standard remains consistent. This consistency leads to accurate recovery calculations.

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)% Accuracy% CV
Low55.1102%4.5%
Medium5049.298.4%3.2%
High500505.8101.2%2.8%

% Accuracy = (Mean Calculated Conc. / Nominal Conc.) * 100 % CV = (Standard Deviation of Calculated Conc. / Mean Calculated Conc.) * 100

This table shows that the use of 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ results in high accuracy and precision for the quantification of the analyte in quality control samples, meeting typical regulatory acceptance criteria.

Visualizations

MatrixEffect cluster_0 Without Internal Standard cluster_1 With 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ (IS) Analyte Analyte IonSource Ion Source Analyte->IonSource Matrix Matrix Matrix->IonSource Interference MS_Signal_Suppressed Inaccurate Signal (Suppressed) IonSource->MS_Signal_Suppressed Analyte_IS Analyte + IS IonSource_IS Ion Source Analyte_IS->IonSource_IS Matrix_IS Matrix_IS Matrix_IS->IonSource_IS Similar Interference MS_Signal_Corrected Accurate Ratio (Corrected) IonSource_IS->MS_Signal_Corrected

Caption: Mechanism of matrix effect compensation.

Workflow Start Start: Biological Sample Add_IS Add 4-(3,6-Dimethylhept-3-yl)phenol-¹³C₆ Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification End End: Accurate Concentration Quantification->End

Caption: Experimental workflow for bioanalysis.

Troubleshooting Check_Prep Review Sample Preparation Protocol Result_Good Problem Resolved Check_Prep->Result_Good Issue Found Result_Bad Contact Technical Support Check_Prep->Result_Bad No Issue Found Check_System Check LC-MS/MS System Performance Check_System->Result_Good Issue Found Check_System->Result_Bad No Issue Found Check_Reagents Verify IS Solution & Reagents Check_Reagents->Result_Good Issue Found Check_Reagents->Result_Bad No Issue Found Troubleshooting High IS Variability? Troubleshooting->Check_Prep Yes Troubleshooting->Check_System Yes Troubleshooting->Check_Reagents Yes

Caption: Troubleshooting decision tree for IS variability.

References

Technical Support Center: 4-(3,6-Dimethylhept-3-yl)phenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3,6-Dimethylhept-3-yl)phenol and structurally similar hydrophobic alkylphenols.

Troubleshooting Peak Shape Issues

Poor peak shape, such as tailing, fronting, or broadening, is a common challenge in the HPLC analysis of hydrophobic and acidic compounds like 4-(3,6-Dimethylhept-3-yl)phenol. The following guides address specific issues to help you improve peak symmetry and resolution.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front half, is frequently observed for phenolic compounds. This is often caused by secondary interactions between the analyte and the stationary phase.

Q1: What are the primary causes of peak tailing for phenolic compounds like 4-(3,6-Dimethylhept-3-yl)phenol?

A1: The primary cause of peak tailing for phenolic compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[1] The acidic phenol group can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions, which include hydrogen bonding and ion exchange, lead to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[2] Metal impurities in the silica can also enhance these silanol interactions.[2]

Q2: How can I minimize peak tailing caused by silanol interactions?

A2: Several strategies can be employed to mitigate silanol interactions and improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically between 2.5 and 3.5) suppresses the ionization of both the phenolic hydroxyl group and the residual silanol groups on the silica surface.[1] This protonation reduces their ability to interact, leading to sharper, more symmetrical peaks.[1] It is crucial to use a buffer to maintain a consistent pH throughout the analysis.[1]

  • Column Selection:

    • End-Capped Columns: Use modern, high-purity "Type B" silica columns that are end-capped.[4] End-capping chemically deactivates most of the residual silanol groups, significantly reducing secondary interactions.[1]

    • Alternative Stationary Phases: Consider a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds compared to a standard C18 column and may improve peak shape.[1]

  • Mobile Phase Composition: In some cases, using methanol instead of acetonitrile in the mobile phase can reduce silanol activity, as methanol can form hydrogen bonds with the silanol groups, making them less available to interact with the analyte.[2]

Q3: Can instrumental issues also cause peak tailing?

A3: Yes, instrumental factors can contribute to peak tailing. "Extra-column volume," which includes excessive tubing length or diameter and poorly fitted connections, can lead to band broadening and tailed peaks.[1] It is important to ensure that all connections are secure and that the tubing used is of the appropriate internal diameter and length for the system.

Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.

Q1: What typically causes peak fronting in HPLC?

A1: Peak fronting can be caused by several factors, including:

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[4] This can be either mass overload (too concentrated) or volume overload (too large an injection volume).[5]

  • Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column, causing peak distortion.[4] This is a particular concern for very hydrophobic compounds like 4-(3,6-Dimethylhept-3-yl)phenol.

  • Column Collapse: A collapsed column bed, though a more severe issue, can also result in peak fronting.[4]

Q2: How can I troubleshoot peak fronting?

A2: To address peak fronting, consider the following:

  • Reduce Sample Concentration/Injection Volume: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[5] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[6]

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase. If the analyte has poor solubility, you may need to investigate alternative sample preparation techniques or different injection solvents.[7]

  • Check Column Health: If you suspect a column bed collapse, you will likely also see a significant drop in backpressure. In this case, the column will need to be replaced.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for analyzing 4-(3,6-Dimethylhept-3-yl)phenol?

A1: For alkylphenols, a reversed-phase C18 or C8 column is a good starting point.[8][9] A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to control pH is commonly used.[8][10] A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, is often necessary for separating hydrophobic compounds.

Q2: How does temperature affect the peak shape of hydrophobic compounds?

A2: Increasing the column temperature can improve the peak shape for hydrophobic compounds. Higher temperatures can reduce mobile phase viscosity, allowing for faster mass transfer, and can also enhance the solubility of the analyte in the mobile phase, leading to sharper peaks. However, be mindful that selectivity may decrease at higher temperatures.

Q3: What sample preparation steps are recommended for a hydrophobic analyte like this?

A3: Proper sample preparation is crucial for accurate and reproducible results.[11] For hydrophobic compounds, sample preparation may involve:

  • Filtration: Always filter your samples through a 0.2 µm or 0.45 µm filter to remove particulates that could clog the column.[12][13]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples, remove interferences, and concentrate the analyte.[14] A C18 SPE cartridge would likely be suitable for 4-(3,6-Dimethylhept-3-yl)phenol.

  • Solvent Extraction: This technique can be used to isolate the analyte from the sample matrix.[13]

Q4: How often should I clean my HPLC column when analyzing "sticky" or hydrophobic compounds?

A4: Hydrophobic compounds can accumulate on the column, leading to a gradual deterioration in performance. Regular column cleaning is essential. A good practice is to flush the column with a strong solvent, like 100% acetonitrile or isopropanol, after each sequence of injections.[15][16] If significant contamination is suspected, a more rigorous cleaning procedure may be necessary.[16] Always consult the column manufacturer's instructions for specific cleaning recommendations.[15]

Experimental Protocols & Data

Table 1: Mobile Phase Optimization Strategies
ParameterRecommendationRationale
pH Adjust to 2.5 - 3.5 using an acidic modifier (e.g., 0.1% formic or acetic acid).Suppresses ionization of the phenol and silanol groups, minimizing secondary interactions and peak tailing.[1][17]
Organic Modifier Acetonitrile is a common choice. Consider methanol as an alternative.Methanol can sometimes reduce silanol interactions more effectively than acetonitrile.[2]
Buffer Use a buffer (e.g., formate or acetate) at a concentration of 10-25 mM.Maintains a stable pH, which is critical for reproducible retention times and peak shapes for ionizable compounds.[1][18]
Protocol 1: General Column Cleaning for Hydrophobic Contamination

This protocol is a general guideline for cleaning a reversed-phase column that has been used for the analysis of hydrophobic compounds.

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of the mobile phase without the buffer salts. (e.g., if your mobile phase is 50:50 Acetonitrile:Water with buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with 10-20 column volumes of 100% water (HPLC grade).

  • Flush with 10-20 column volumes of Isopropanol.

  • Flush with 10-20 column volumes of Hexane (if compatible with your system and column). This is for highly non-polar contaminants.

  • Repeat step 4 (Isopropanol flush).

  • Flush with 10-20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions until the baseline is stable. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed tailing Peak Tailing? start->tailing check_ph Is Mobile Phase pH < 3.5? tailing->check_ph Yes fronting Peak Fronting? tailing->fronting No adjust_ph Action: Lower pH with 0.1% Formic Acid Use Buffer check_ph->adjust_ph No check_column Is Column End-Capped? check_ph->check_column Yes adjust_ph->check_column use_endcapped Action: Use a Modern End-Capped Column check_column->use_endcapped No wash_column Action: Perform Column Wash Protocol check_column->wash_column Yes use_endcapped->wash_column check_overload Sample Overload? fronting->check_overload Yes broadening General Broadening? fronting->broadening No reduce_load Action: Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_solubility Poor Solubility in Mobile Phase? check_overload->check_solubility No change_solvent Action: Change Sample Solvent check_solubility->change_solvent Yes check_temp Is Column Temperature Optimized? broadening->check_temp Yes increase_temp Action: Increase Column Temperature (e.g., to 30-40°C) check_temp->increase_temp No pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Higher pH (e.g., > 5) phenol_low Phenol (R-OH) Unionized interaction_low Reduced Secondary Interactions phenol_low->interaction_low silanol_low Silanol (Si-OH) Unionized silanol_low->interaction_low peak_low Symmetrical Peak interaction_low->peak_low phenol_high Phenolate (R-O⁻) Ionized interaction_high Strong Secondary Interactions (Ion Exchange, H-Bonding) phenol_high->interaction_high silanol_high Silanate (Si-O⁻) Ionized silanol_high->interaction_high peak_high Tailing Peak interaction_high->peak_high

References

Technical Support Center: Solid Phase Extraction (SPE) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid Phase Extraction (SPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during SPE cleanup, with a specific focus on low recovery of internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low internal standard (IS) recovery in SPE?

Low recovery of an internal standard during SPE can stem from several factors throughout the extraction process. The most common issues include breakthrough during the sample loading step, premature elution during the wash steps, or incomplete elution from the sorbent.[1] Problems may arise from a suboptimal choice of SPE sorbent chemistry for the target analyte and internal standard, or issues with the processing of the method itself.[2] It is also crucial to first verify that the issue is not with the analytical instrument, such as leaks or blockages, which can lead to inconsistent results.[3]

To systematically troubleshoot, it's recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss of the internal standard is occurring.[4]

Q2: How can I determine if matrix effects are the cause of my low IS recovery?

Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the internal standard, leading to signal suppression or enhancement.[5] To distinguish between matrix effects and poor extraction efficiency, a post-extraction spike experiment is recommended.[3]

This involves comparing the analytical response of an internal standard spiked into a blank matrix after extraction with the response of the IS in a neat (clean) solvent. A significant difference in response indicates the presence of matrix effects.

Q3: My internal standard recovery is inconsistent across a batch of samples. What could be the problem?

Inconsistent recovery across a batch of samples often points to variability in the sample preparation process, especially with manual extraction methods.[3] Other potential causes include:

  • Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect the interaction time with the sorbent and lead to variable recovery.[6]

  • Sorbent Bed Drying: If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent retention.[7]

  • Variable Sample Matrix: Differences in the composition of the sample matrix between individual samples can lead to inconsistent matrix effects.[8]

Q4: I've identified that my IS is being lost during the sample loading step. How can I fix this?

Loss of the internal standard during sample loading, also known as breakthrough, can be caused by several factors:

  • Improper Sorbent Selection: The chosen sorbent may not have the appropriate retention mechanism for your internal standard.[7] For example, a very polar compound may not be well-retained on a nonpolar C18 sorbent.[9]

  • Incorrect Sample pH: The pH of the sample should be adjusted to ensure the internal standard is in a state that allows for optimal retention on the sorbent.[2]

  • Sample Solvent is Too Strong: If the solvent in which the sample is dissolved is too strong, it can prevent the internal standard from binding to the sorbent.[10]

  • High Flow Rate: A high flow rate during sample loading can reduce the interaction time between the internal standard and the sorbent, leading to incomplete retention.[10]

  • Column Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can cause the internal standard to pass through without being retained.[10]

Q5: My IS is being washed away during the wash step. What should I do?

If the internal standard is being eluted during the wash step, the wash solvent is likely too strong.[4] The goal of the wash step is to remove interferences that are less strongly retained than the analyte and internal standard. To remedy this, you can try:

  • Decreasing the Elution Strength of the Wash Solvent: This can be achieved by reducing the percentage of organic solvent in the wash solution.[1]

  • Optimizing the pH of the Wash Solvent: Ensure the pH is maintained at a level that promotes retention of the internal standard.[11]

Q6: I am not able to fully elute my IS from the sorbent. How can I improve elution?

Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between the internal standard and the sorbent.[1] To improve elution efficiency, consider the following:

  • Increase the Strength of the Elution Solvent: This can be done by increasing the percentage of organic solvent or by using a stronger solvent altogether.[7]

  • Adjust the pH of the Elution Solvent: For ion-exchange sorbents, adjusting the pH of the elution solvent can neutralize the charge on the internal standard or the sorbent, facilitating its release.[7]

  • Increase the Elution Volume: It's possible that the volume of elution solvent is insufficient to completely desorb the internal standard from the sorbent. Try increasing the volume in increments.[7]

  • Incorporate a "Soak" Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can sometimes improve recovery.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low internal standard recovery in SPE.

SPE_Troubleshooting start Low IS Recovery Observed check_instrument Verify Analytical Instrument Performance start->check_instrument collect_fractions Collect Fractions: Load, Wash, Elute check_instrument->collect_fractions analyze_fractions Analyze Fractions for IS collect_fractions->analyze_fractions is_in_load IS in Load Fraction? analyze_fractions->is_in_load is_in_wash IS in Wash Fraction? is_in_load->is_in_wash No troubleshoot_load Troubleshoot Loading Step: - Check Sorbent Choice - Adjust Sample pH - Weaken Sample Solvent - Reduce Flow Rate - Decrease Sample Load is_in_load->troubleshoot_load Yes is_retained IS Retained on Sorbent? is_in_wash->is_retained No troubleshoot_wash Troubleshoot Wash Step: - Weaken Wash Solvent - Adjust Wash Solvent pH is_in_wash->troubleshoot_wash Yes troubleshoot_elution Troubleshoot Elution Step: - Strengthen Elution Solvent - Adjust Elution Solvent pH - Increase Elution Volume - Add Soak Step is_retained->troubleshoot_elution Yes matrix_effects Investigate Matrix Effects: - Post-Extraction Spike - Matrix-Matched Calibrants is_retained->matrix_effects No (Low signal in all fractions) end IS Recovery Optimized troubleshoot_load->end troubleshoot_wash->end troubleshoot_elution->end matrix_effects->end

Caption: Troubleshooting workflow for low internal standard recovery in SPE.

Quantitative Data Summary

The following table provides a general guide to expected recovery rates in SPE and highlights factors that can influence these values. Actual recoveries will be method and analyte dependent.

ParameterCondition 1Expected RecoveryCondition 2Expected RecoveryKey Influencing Factors
Sorbent Type Reversed-Phase (e.g., C18)>85% for nonpolar analytesIon-Exchange>85% for charged analytesAnalyte polarity, pKa, and sorbent characteristics.[2]
Wash Solvent Strength 10% Methanol>90%40% Methanol<70% (potential for loss)The stronger the wash solvent, the higher the risk of premature elution.[1]
Elution Solvent Strength 50% Acetonitrile<60% (incomplete elution)90% Acetonitrile>90%A stronger solvent is needed to overcome the sorbent-analyte interactions.[7]
Sample pH vs. Analyte pKa pH = pKa~50% (for ionizable compounds)pH is 2 units away from pKa>95%For optimal retention, the pH should be adjusted to keep the analyte in its neutral or fully charged state, depending on the retention mechanism.[2]
Flow Rate (Loading) High (e.g., >5 mL/min)Can be <80%Low (e.g., 1-2 mL/min)>90%Slower flow rates allow for more effective interaction between the analyte and the sorbent.[12]

Key Experimental Protocols

Protocol 1: Fraction Collection to Pinpoint IS Loss

Objective: To determine at which stage of the SPE process the internal standard is being lost.

Methodology:

  • Prepare the Sample: Spike a known amount of the internal standard into your sample.

  • Condition and Equilibrate: Condition and equilibrate the SPE cartridge according to your protocol.

  • Load Sample: Load the sample onto the SPE cartridge and collect the entire flow-through in a clean collection tube. This is the Load Fraction .

  • Wash Sorbent: Perform the wash step(s) as per your protocol, collecting each wash solution in a separate clean collection tube. These are the Wash Fractions .

  • Elute IS: Elute the internal standard from the cartridge and collect the eluate in a clean collection tube. This is the Elution Fraction .

  • Analysis: Analyze the Load, Wash, and Elution fractions using your established analytical method to quantify the amount of internal standard in each.

Interpretation: The fraction containing the majority of the "lost" internal standard will indicate the problematic step in your SPE protocol.

Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation

Objective: To differentiate between loss of recovery due to the extraction process and signal suppression/enhancement due to matrix effects.[3]

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of the internal standard in a clean solvent at the final concentration expected after elution.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the internal standard before the SPE cleanup process. Process this sample through the entire SPE procedure.[3]

    • Set C (Post-extraction Spike): Process a blank matrix sample through the entire SPE procedure. Spike the resulting extract with the internal standard after the elution step to the same final concentration as Set A.[3]

  • Analysis: Analyze all three sets of samples using your analytical method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100[3]

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100[3]

Interpretation:

  • High Recovery (>85%) and Minimal Matrix Effect (-20% to 20%): Your SPE method is performing well.

  • Low Recovery (<85%) and Minimal Matrix Effect: The loss is occurring during the SPE process (e.g., breakthrough, incomplete elution). Refer to the troubleshooting FAQs.

  • High Recovery (>85%) and Significant Matrix Effect (<-20% or >20%): The SPE process is efficient, but co-eluting matrix components are affecting the instrument's response to the internal standard. Further sample cleanup or chromatographic optimization may be necessary.

  • Low Recovery and Significant Matrix Effect: Both the SPE process and matrix effects are contributing to the problem. Address the SPE recovery issues first.

References

Technical Support Center: Optimizing Mass Spectrometry (MS) Source Parameters for Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your mass spectrometry (MS) source parameters for phenol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during these sensitive analyses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions related to MS source parameter optimization.

Q1: I am observing low sensitivity or a weak signal for my phenol analytes. What MS source parameters should I adjust?

A1: Low sensitivity is a common issue in phenol analysis, often due to their propensity for fragmentation.[1][2] Several source parameters can be optimized to enhance signal intensity.

  • Ionization Mode and Polarity: Phenolic compounds typically ionize well in negative ion mode via deprotonation. However, the optimal mode can be compound-dependent. It is recommended to test both positive and negative ion modes. An infusion of your analyte standard can help determine the best ionization technique (ESI, APCI) and polarity.[3] While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity for less polar phenolic compounds.[4]

  • Source Voltages (Capillary/Spray Voltage): The spray voltage is a critical parameter for efficient ionization. An inappropriate voltage can lead to poor desolvation or analyte degradation. Systematically ramp the voltage up and down to find the "sweet spot" that maximizes the signal for your specific analytes. For ESI in negative mode, a typical starting range is -3000 to -4500 V.[5]

  • Gas Flows (Nebulizer and Heater/Drying Gas): The nebulizer gas flow rate affects the droplet size in the ESI plume, while the heater gas aids in desolvation. Insufficient gas flow can lead to incomplete desolvation and signal suppression. Conversely, excessively high gas flows can cause the analyte to be swept away from the MS inlet. Optimize these parameters iteratively to achieve the best signal-to-noise ratio.

  • Source/Ion Transfer Temperature: The temperature of the ion source or transfer capillary is crucial for efficient desolvation of the solvent and ionization of the analytes. Phenols can be thermally labile, so excessively high temperatures may cause degradation. Start with a moderate temperature (e.g., 300-350 °C) and adjust in small increments to find the optimal setting that maximizes the signal for your parent ion.

The following diagram illustrates a systematic workflow for optimizing these parameters:

G cluster_0 MS Source Parameter Optimization Workflow start Start with a Standard Infusion ionization_mode Select Ionization Mode (ESI vs. APCI, Positive vs. Negative) start->ionization_mode spray_voltage Optimize Spray Voltage ionization_mode->spray_voltage gas_flows Optimize Nebulizer and Heater Gas Flow Rates spray_voltage->gas_flows temperature Optimize Source/Transfer Temperature gas_flows->temperature end Optimized Parameters temperature->end

A workflow for systematic optimization of MS source parameters.

Q2: I am observing poor peak shapes (e.g., fronting, tailing, or split peaks) for my phenol analytes. Can MS source parameters be the cause?

A2: While peak shape issues are often related to chromatography, MS source parameters can sometimes contribute, particularly if they are causing ion suppression or inefficient ionization that varies across the chromatographic peak.

  • Injection Solvent vs. Mobile Phase Mismatch: If your injection solvent is significantly stronger than your initial mobile phase, it can cause peak distortion.[6] While this is a chromatographic issue, ensuring your source parameters are robust can help mitigate minor effects.

  • Source Contamination: A dirty ion source can lead to erratic ionization and poor peak shapes.[6] Salt buildup from buffers or matrix components can be a common culprit.[6] Regular source cleaning is essential.

If you have ruled out chromatographic issues, re-optimizing the source parameters as described in Q1 may help improve peak shape.

Q3: I am seeing a lot of fragmentation in my mass spectra, even when I am trying to analyze the parent ion. How can I reduce in-source fragmentation?

A3: Phenolic compounds can be prone to in-source fragmentation.[1][2] To minimize this, you can adjust the following parameters:

  • Source Voltages (Fragmentor/Focusing Voltages): Voltages applied to lenses in the ion source (often called fragmentor, focusing, or declustering potential) can be a primary driver of in-source fragmentation. Lowering these voltages will reduce the energy imparted to the ions as they enter the mass spectrometer, thus minimizing fragmentation.

  • Source Temperature: As mentioned previously, high source temperatures can cause thermal degradation of phenols, which will appear as fragmentation. Try reducing the source temperature to see if this improves the abundance of your parent ion.

The following diagram illustrates the logical relationship for troubleshooting in-source fragmentation:

G cluster_0 Troubleshooting In-Source Fragmentation issue High In-Source Fragmentation cause1 Excessive Source Voltages (e.g., Fragmentor, Declustering Potential) issue->cause1 cause2 High Source Temperature issue->cause2 solution1 Decrease Voltage Settings cause1->solution1 solution2 Lower Source Temperature cause2->solution2

Troubleshooting logic for excessive in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are typical starting MS source parameters for phenol analysis?

A1: While optimal parameters are instrument and compound-specific, the following table provides a general starting point based on published methods.

ParameterTypical Value/RangeReference
Ionization ModeESI Negative[7]
Capillary/Spray Voltage-4600 V[8]
Source Temperature400 °C[8]
Ion Source Gas 1 (Nebulizer)35 psi[8]
Ion Source Gas 2 (Heater)40 psi[8]
Curtain Gas23 psi[8]
Collision GasMedium[8]

Q2: How does the mobile phase composition affect MS source parameters for phenol analysis?

A2: The mobile phase significantly impacts ionization efficiency.

  • pH: A slightly basic mobile phase can promote deprotonation of phenols in negative ion mode. However, most reversed-phase chromatography for phenols is performed under acidic conditions to ensure good peak shape. The use of a small amount of a weak acid like formic acid (e.g., 0.1%) in the mobile phase is common and generally compatible with negative mode ESI.[7]

  • Solvent Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water affects the surface tension and volatility of the ESI droplets, which in turn influences ionization efficiency. It is important to optimize your source parameters using a mobile phase composition that is representative of the conditions under which your analytes elute.

Q3: Is derivatization necessary for phenol analysis by LC-MS?

A3: For LC-MS analysis, derivatization is generally not required. Modern MS instruments are sensitive enough to detect underivatized phenols. Derivatization is more commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of phenolic compounds.[9]

Experimental Protocols

Protocol 1: Infusion Analysis for Initial Parameter Optimization

This protocol is for determining the optimal ionization mode, polarity, and initial source parameters for your phenol of interest.

  • Prepare a standard solution of your analyte at a concentration of approximately 1 µg/mL in a solvent mixture that mimics your chromatographic elution conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the infusion: Use a syringe pump to deliver the standard solution directly to the MS source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min). A T-piece can be used to combine the analyte infusion with the mobile phase flow from the LC pump.[3]

  • Test ionization modes and polarities: Acquire mass spectra in both positive and negative ion modes, and if available, test both ESI and APCI sources.

  • Optimize key parameters: For the mode that provides the best signal, systematically adjust the following parameters to maximize the signal intensity of the parent ion:

    • Spray voltage

    • Nebulizer gas flow

    • Heater/Drying gas flow

    • Source/Ion transfer temperature

    • Fragmentor/Declustering potential

  • Record the optimal settings as the starting point for your LC-MS method development.

References

Preventing degradation of phenol standards during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of phenol standards to prevent degradation and ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

Issue: My phenol standard has changed color (e.g., turned pink or yellow).
  • Question: Why has my clear phenol standard developed a pink or yellowish tint? Is it still usable?

  • Answer: A color change in your phenol standard is a visual indicator of oxidation. Phenol is susceptible to oxidation, which can be accelerated by exposure to light and air. The colored products are typically quinones and other polymeric materials. While a slight pink or yellow tint may not significantly affect the concentration for some applications, it is a sign of degradation. For sensitive quantitative analyses, it is strongly recommended to use a fresh, colorless standard.

Issue: I am seeing unexpected peaks in my chromatogram.
  • Question: My HPLC/GC analysis of the phenol standard shows extra peaks that were not there previously. What could be the cause?

  • Answer: The appearance of unexpected peaks in your chromatogram is a common sign of standard degradation. These peaks represent degradation products. Phenol can degrade through oxidation and polymerization, forming various byproducts. To troubleshoot this, you should:

    • Confirm the identity of the extra peaks: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the degradation products.

    • Review storage conditions: Ensure your standard is stored according to the recommendations (see FAQs below).

    • Prepare a fresh standard: Compare the chromatogram of a freshly prepared standard with your stored standard to confirm that the extra peaks are due to degradation.

Issue: My calibration curve is not linear or has poor reproducibility.
  • Question: I am having trouble obtaining a linear and reproducible calibration curve with my phenol standard. Could this be related to storage?

  • Answer: Yes, degradation of your phenol standard can lead to inaccurate concentrations, resulting in a non-linear or irreproducible calibration curve. If the concentration of the stock or working standards has changed due to degradation, the relationship between concentration and instrument response will be affected. Always prepare fresh working standards from a properly stored stock solution for each analytical run. If the problem persists, consider opening a new, un-opened container of the phenol standard.

Frequently Asked Questions (FAQs)

  • Question: What are the ideal storage conditions for phenol standards?

  • Answer: To minimize degradation, phenol standards should be stored in a cool, dark, and dry place.[1][2] Specifically:

    • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is preferable to slow down chemical degradation reactions.[1]

    • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.[1] Exposure to light, especially UV light, can induce photodegradation.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Form: If possible, store phenol as a solid or in a non-aqueous solvent. Phenol is more stable as a crystalline solid.

  • Question: How long can I store a phenol stock solution?

  • Answer: The stability of a phenol stock solution depends on the solvent and storage conditions. A stock solution in a stable organic solvent like methanol, stored at -20°C in the dark, can be stable for several months. However, it is best practice to prepare fresh stock solutions more frequently and to regularly check for signs of degradation. Aqueous solutions of phenol are generally less stable.

  • Question: What is the best solvent for preparing phenol standards?

  • Answer: Methanol is a commonly used and suitable solvent for preparing phenol stock solutions due to its compatibility with reversed-phase HPLC and its ability to dissolve phenol readily.[3] For some applications, other solvents like isooctane or hexane may be used, particularly for gas chromatography.[4]

  • Question: Should I be concerned about the headspace in my standard vial?

  • Answer: Yes, the oxygen in the headspace of the vial can contribute to the oxidation of the phenol standard. To minimize this, you can purge the vial with an inert gas like nitrogen or argon before sealing. Using smaller vials that are nearly full can also reduce the headspace volume.

Data on Phenol Standard Stability

The stability of phenolic compounds is significantly influenced by storage conditions. The following table summarizes the expected stability based on available data.

Storage ConditionTemperatureLight ExposureExpected StabilityReference
Refrigerated, Dark5°CDarkHigh stability, with over 99% retention of antioxidant activity after 180 days.[2]
Room Temperature, Dark25°CDarkModerate stability, with approximately 97% retention of total phenolic content after 180 days.[2]
Room Temperature, Light23°CAmbient LightPoor stability, with a notable decline in total phenolic content (up to 53%) over time.[5][6]
Accelerated40°CDarkLow stability, significant degradation expected in a shorter period.[5][6]

Experimental Protocol: Stability Testing of Phenol Standards by HPLC

This protocol outlines a method for assessing the stability of a phenol standard over time using High-Performance Liquid Chromatography (HPLC).

1. Objective: To determine the stability of a phenol standard under defined storage conditions by monitoring its concentration and the formation of degradation products over time.

2. Materials:

  • Phenol standard (crystalline)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

  • Amber glass vials with PTFE-lined caps

3. Preparation of Phenol Stock Solution:

  • Accurately weigh approximately 10 mg of crystalline phenol.

  • Dissolve in HPLC-grade methanol in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Store this stock solution under the desired test conditions (e.g., 4°C in the dark, -20°C in the dark, room temperature with light exposure).

4. HPLC Method:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is common. An example gradient is: 0-10 min (10-20% B), 10-16 min (20-40% B), 16-20 min (40-50% B), 20-25 min (50-70% B), 25-30 min (70% B), 30-40 min (70-10% B), 40-45 min (10% B).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

5. Stability Study Procedure:

  • Time Zero (T=0) Analysis:

    • Immediately after preparing the stock solution, prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the stock solution (diluted to fall within the calibration range) in triplicate to determine the initial concentration. This is your T=0 data point.

  • Storage:

    • Store aliquots of the stock solution under the different conditions being tested.

  • Subsequent Time Points:

    • At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot of the stored stock solution from each condition.

    • Allow the solution to come to room temperature.

    • Prepare a fresh set of calibration standards from a newly opened phenol standard or a solid standard stored under ideal conditions (-20°C, dark).

    • Analyze the stored sample (diluted appropriately) and the new calibration standards.

  • Data Analysis:

    • Calculate the concentration of phenol in the stored sample at each time point using the fresh calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Examine the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Phenol_Degradation_Pathway Phenol Phenol Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical Oxidation Initiators Light, Heat, Oxygen Initiators->Phenol initiates Quinones Quinones (Colored) Phenoxy_Radical->Quinones Polymeric_Products Polymeric Products Phenoxy_Radical->Polymeric_Products

Caption: Oxidative degradation pathway of phenol.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Phenol Stock Solution T0_Analysis T=0 HPLC Analysis Prep_Stock->T0_Analysis Prep_Cal Prepare Calibration Standards Prep_Cal->T0_Analysis Store Store Aliquots under Test Conditions T0_Analysis->Store Time_Point_Analysis Analyze at Subsequent Time Points Store->Time_Point_Analysis Data_Analysis Analyze Data and Assess Stability Time_Point_Analysis->Data_Analysis

Caption: Workflow for phenol standard stability testing.

Troubleshooting_Logic Start Inaccurate Results Check_Standard Check Phenol Standard Start->Check_Standard Color_Change Color Change? Check_Standard->Color_Change Extra_Peaks Extra Chromatographic Peaks? Check_Standard->Extra_Peaks Poor_Cal Poor Calibration Curve? Check_Standard->Poor_Cal Degradation_Suspected Degradation Suspected Color_Change->Degradation_Suspected Yes No_Issue Standard Appears OK Color_Change->No_Issue No Extra_Peaks->Degradation_Suspected Yes Extra_Peaks->No_Issue No Poor_Cal->Degradation_Suspected Yes Poor_Cal->No_Issue No Prepare_Fresh Prepare Fresh Standard Degradation_Suspected->Prepare_Fresh Review_Storage Review Storage Conditions Degradation_Suspected->Review_Storage

Caption: Troubleshooting logic for phenol standard issues.

References

Technical Support Center: Reducing Signal Suppression in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate challenges related to ion suppression in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS?

A1: Signal suppression is a phenomenon in electrospray ionization where the ionization efficiency of the target analyte is reduced by the presence of other components in the sample matrix.[1] This interference can lead to decreased signal intensity, impacting the accuracy, precision, and sensitivity of the analysis.[2] Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a lower-than-expected signal for the compound of interest.[3][4]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can originate from various sources, broadly categorized as matrix effects and mobile phase components.

  • Endogenous Matrix Components: These are substances originating from the sample itself, such as salts, proteins, lipids (especially phospholipids), and other small molecules in biological samples.[2][5]

  • Exogenous Substances: These are contaminants introduced during sample preparation or analysis, including plasticizers from lab consumables, detergents, and mobile phase additives.[6][7]

  • Mobile Phase Additives: Certain additives used to improve chromatography can cause ion suppression. For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress the ESI signal, particularly in positive ion mode.[7][8][9] Strong bases like triethylamine (TEA) can cause suppression in positive mode as well.[6]

  • High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear response and self-suppression.[7]

Q3: How can I identify if my analysis is affected by ion suppression?

A3: There are two primary experimental methods to determine if your analysis is compromised by ion suppression: the post-column infusion (PCI) experiment and the post-extraction spike analysis.

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in a chromatogram where ion suppression occurs.[2][10] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A drop in the stable baseline signal of the analyte indicates the retention time of interfering components.[10]

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of the matrix effect.[2] It involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract after the extraction process.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and mitigating signal suppression.

Issue 1: Unexpectedly low or no analyte signal.

This is a classic symptom of significant ion suppression. The following workflow can help diagnose and resolve the issue.

A Low or No Analyte Signal B Perform Post-Column Infusion (PCI) Experiment A->B C Is there a dip in the baseline? B->C D Yes: Ion Suppression Confirmed C->D Yes E No: Investigate other issues (e.g., instrument sensitivity, sample stability) C->E No F Optimize Sample Preparation D->F G Optimize Chromatographic Conditions D->G H Modify ESI Source Parameters D->H I Use a Stable Isotope-Labeled Internal Standard (SIL-IS) F->I G->I H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for low or no analyte signal.

Mitigation Strategies

Here are detailed strategies to address ion suppression identified in the troubleshooting workflow.

1. Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis. The effectiveness of different techniques can vary significantly.

Sample Preparation TechniqueSelectivityAnalyte RecoveryNotes
Protein Precipitation (PPT) LowVariableQuick and simple, but often results in significant matrix effects as it primarily removes proteins, leaving other components like phospholipids.[7]
Liquid-Liquid Extraction (LLE) ModerateGood (70-90%)More selective than PPT but can be labor-intensive and use large volumes of organic solvents.[11]
Solid Phase Extraction (SPE) HighGood to Excellent (80-110%)Provides the cleanest extracts and significantly reduces matrix effects. Requires method development for sorbent and solvent selection.[11]

Experimental Protocol: Solid Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline for removing phospholipids from plasma samples, a common source of ion suppression.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.

2. Optimize Chromatographic Conditions

Adjusting the liquid chromatography (LC) method can separate the analyte from co-eluting interferences.

A Chromatographic Optimization B Modify Gradient Profile A->B C Change Mobile Phase Composition A->C D Use a Different Column Chemistry A->D E Improved Separation B->E C->E D->E

Caption: Strategies for chromatographic optimization to reduce ion suppression.

  • Modify Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.[2]

  • Change Mobile Phase Composition:

    • Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.[2]

    • Additives: The choice of mobile phase additive is critical. For positive ion mode, formic acid is generally preferred over TFA due to its lower signal suppression effects.[2][7]

Impact of Mobile Phase Additives on Signal Intensity

AdditiveTypical ConcentrationEffect on Signal (Positive ESI)
Formic Acid 0.1%Generally good, provides protons for ionization.[7]
Ammonium Formate 5-10 mMCan improve peak shape and is a good buffer.[12]
Trifluoroacetic Acid (TFA) 0.05-0.1%Strong signal suppression due to ion-pairing.[7][9]
Ammonium Acetate 5-10 mMCan cause signal suppression, especially at higher concentrations.[13][14]
  • Use a Different Column Chemistry: If a standard C18 column is used, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a metal-free column for chelating compounds) to achieve a different elution order.[2][15]

3. Modify ESI Source Parameters

Optimizing the ESI source parameters can sometimes mitigate signal suppression.

  • Reduce Flow Rate: Lowering the flow rate into the ESI source can significantly reduce signal suppression and improve sensitivity.[11][16][17] This is because lower flow rates generate smaller, more highly charged droplets that are more tolerant to nonvolatile materials.[7][18] A post-column splitter can be used to achieve nano-flow rates.[16]

Effect of Flow Rate on Signal Suppression

Flow RateRelative Signal Suppression
200 µL/minHigh
50 µL/minModerate
5 µL/minLow
0.1 µL/minVery Low

Data is illustrative and based on trends reported in the literature.[16]

  • Change Ionization Mode: If possible, switching from positive to negative ionization mode (or vice-versa) can be beneficial, as fewer compounds may ionize in the opposite polarity, potentially eliminating the interfering species.[19] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to matrix effects than ESI.[20][21]

4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to compensate for unavoidable ion suppression.[6][14] A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression.[14] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[14]

Experimental Protocol: Post-Column Infusion (PCI)

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

  • System Setup:

    • Connect the LC system to the ESI-MS.

    • Use a T-piece to connect a syringe pump to the line between the LC column and the MS source.

  • Analyte Infusion:

    • Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal.

    • Continuously infuse this solution into the MS at a low flow rate (e.g., 5-10 µL/min).

  • Blank Matrix Injection:

    • Once a stable baseline signal for your analyte is observed, inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC column.

  • Data Analysis:

    • Monitor the analyte's signal throughout the chromatographic run.

    • Any significant and reproducible dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[10] Compare the retention time of these suppression zones with the retention time of your analyte in a standard injection.

References

Technical Support Center: Alkylphenol Calibration linearity Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common linearity issues encountered during the analysis of alkylphenols.

Troubleshooting Guide: Non-Linear Alkylphenol Calibration Curves

This guide provides a systematic approach to identifying and resolving non-linear calibration curves in alkylphenol analysis.

1. Symptom: Poor Correlation Coefficient (R² < 0.995) and/or Visual Curvature in the Calibration Plot

Initial Checks:

  • Review Standard Preparation: Double-check all calculations, dilutions, and the purity of the standards used. Ensure that the correct solvent was used for dissolution and dilution.

  • Inspect Chromatograms: Examine the peak shapes of your calibration standards. Tailing or fronting peaks can indicate issues with the chromatography that can affect linearity.

  • Verify Instrument Parameters: Confirm that the instrument method parameters (e.g., injection volume, temperatures, flow rates, detector settings) are correct and have not been inadvertently changed.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity cluster_1 Potential Causes & Solutions start Non-Linear Calibration Curve Observed prep_check Verify Standard Preparation & Calculations start->prep_check chrom_check Inspect Chromatograms for Peak Shape Issues prep_check->chrom_check instrument_check Confirm Instrument Method Parameters chrom_check->instrument_check cause_analysis Identify Potential Cause instrument_check->cause_analysis detector_sat Detector Saturation cause_analysis->detector_sat High concentrations deviate? adsorption Analyte Adsorption cause_analysis->adsorption Low concentrations deviate? matrix_effects Matrix Effects cause_analysis->matrix_effects Analyzing complex samples? standard_prep_error Standard Preparation Error cause_analysis->standard_prep_error Inconsistent replicates? detector_sol Solution: - Reduce concentration range - Dilute high standards - Adjust detector settings detector_sat->detector_sol adsorption_sol Solution: - Use deactivated consumables - Add competitor to mobile phase - Derivatize phenols adsorption->adsorption_sol matrix_sol Solution: - Use matrix-matched standards - Employ standard addition - Improve sample cleanup matrix_effects->matrix_sol standard_prep_sol Solution: - Prepare fresh standards - Use calibrated equipment - Ensure complete dissolution standard_prep_error->standard_prep_sol end_node Linear Calibration Achieved detector_sol->end_node adsorption_sol->end_node matrix_sol->end_node standard_prep_sol->end_node

Caption: Troubleshooting workflow for non-linear alkylphenol calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in alkylphenol calibration curves?

A1: Non-linearity in alkylphenol calibration curves can stem from several factors, broadly categorized as instrumental, chemical, or procedural.[1]

  • Instrumental Causes:

    • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.[1] This is a common issue with UV and mass spectrometry detectors.

    • Injector Discrimination: In gas chromatography (GC), high molecular weight or polar compounds like phenols can be preferentially lost in the injector, especially at low concentrations.

    • Inconsistent Injection Volume: A malfunctioning autosampler can lead to variable injection volumes, affecting precision and linearity.

  • Chemical Causes:

    • Analyte Adsorption: Alkylphenols, being polar, can adsorb to active sites in the analytical column, injector liner, or other parts of the flow path. This is often more pronounced at lower concentrations, leading to a negative deviation from linearity.

    • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal, leading to non-linear responses.

    • Analyte Degradation: Phenolic compounds can be susceptible to degradation at high temperatures in the GC inlet.

  • Procedural Causes:

    • Standard Preparation Errors: Inaccurate dilutions, incorrect weighing of standards, or incomplete dissolution can lead to a non-linear relationship between the prepared concentrations and the actual concentrations.

    • Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the analytical method.

Q2: My correlation coefficient (R²) is greater than 0.995, but the curve still looks slightly bent. Is this acceptable?

A2: While a high correlation coefficient is a good indicator, it should not be the sole criterion for accepting a calibration curve.[2][3] A visually curved line, even with an R² > 0.995, suggests a non-linear relationship. It is crucial to also examine the residual plot. For a linear model, the residuals (the difference between the observed and predicted values) should be randomly distributed around zero. A patterned residual plot (e.g., a U-shape) indicates that a linear model is not the best fit for the data.[2] In such cases, a weighted linear regression or a quadratic fit might be more appropriate.

Q3: How can I minimize analyte adsorption when analyzing alkylphenols?

A3: Minimizing the adsorption of polar alkylphenols is critical for achieving good linearity, especially at low concentrations. Consider the following strategies:

  • Use Deactivated Consumables: Employ deactivated injector liners, guard columns, and analytical columns specifically designed for the analysis of active compounds like phenols.

  • Derivatization: For GC analysis, derivatizing the phenolic hydroxyl group (e.g., silylation) can increase volatility and reduce interactions with active sites.

  • Mobile Phase Additives (HPLC): In reversed-phase HPLC, adding a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase can help to block active sites on the silica packing.

  • Column Conditioning: Thoroughly condition new columns according to the manufacturer's instructions to ensure proper deactivation.

Q4: What are matrix-matched standards, and when should I use them?

A4: Matrix-matched standards are calibration standards prepared in a blank matrix that is as close as possible to the actual samples being analyzed. They should be used when analyzing complex samples (e.g., wastewater, biological tissues) where matrix effects are likely to occur. By incorporating the matrix into the standards, any signal enhancement or suppression experienced by the analyte in the sample will also be reflected in the calibration curve, leading to more accurate quantification.

Data Summary

The following table provides typical parameters for alkylphenol analysis using GC-MS and HPLC. These values are intended as a general guide and may need to be optimized for specific applications.

ParameterGC-MSHPLC-UV/FLD
Typical Calibration Range 1 - 100 µg/L[4]0.05 - 10 mg/L[5]
Correlation Coefficient (R²) > 0.995[6]> 0.999[5]
Relative Standard Deviation (%RSD) of Response Factors < 15%< 10%
Derivatization Often recommended (e.g., silylation)Not typically required
Common Issues Adsorption, thermal degradationPeak tailing, matrix effects

Experimental Protocol: Preparation of Alkylphenol Calibration Standards

This protocol describes the preparation of a stock solution and a series of calibration standards for the analysis of a representative alkylphenol (e.g., 4-n-Nonylphenol).

Materials:

  • 4-n-Nonylphenol (analytical standard grade)

  • Methanol (HPLC or GC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes or micropipettes

Procedure:

  • Preparation of Stock Standard Solution (e.g., 1000 mg/L): a. Accurately weigh 100 mg of 4-n-Nonylphenol into a 100 mL volumetric flask. b. Dissolve the standard in a small amount of methanol. c. Once fully dissolved, bring the volume to the mark with methanol. d. Stopper the flask and invert several times to ensure homogeneity.

  • Preparation of Intermediate Standard Solution (e.g., 10 mg/L): a. Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask. b. Dilute to the mark with methanol. c. Mix thoroughly.

  • Preparation of Calibration Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L): a. Label a series of volumetric flasks for each calibration level. b. Use the 10 mg/L intermediate standard to prepare the working standards as described in the table below. c. Dilute each standard to the final volume with the appropriate solvent (e.g., mobile phase for HPLC, or a specific solvent for GC).

Target Concentration (mg/L)Volume of 10 mg/L StandardFinal Volume (mL)
0.11.0 mL100
0.55.0 mL100
1.010.0 mL100
5.050.0 mL100
10.0Use intermediate standard directly-

Workflow for Standard Preparation:

cluster_0 Standard Preparation Workflow start Weigh Alkylphenol Standard stock Prepare 1000 mg/L Stock Solution start->stock intermediate Prepare 10 mg/L Intermediate Solution stock->intermediate working_standards Prepare Working Calibration Standards (0.1, 0.5, 1.0, 5.0, 10.0 mg/L) intermediate->working_standards analysis Analyze Standards working_standards->analysis

Caption: Workflow for the preparation of alkylphenol calibration standards.

References

Contamination sources for blank samples in phenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phenol contamination in blank samples during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phenol contamination in blank samples?

A1: Phenol contamination in blank samples typically originates from several key sources within the laboratory environment. These include:

  • Solvents and Reagents: Even high-purity solvents and reagents can contain trace amounts of phenol.[1]

  • Laboratory Equipment: Plasticware is a significant source of contamination through the leaching of phenol and related compounds like bisphenol A.[2][3][4] Glassware, if not properly cleaned, can also introduce contaminants.

  • Atmospheric Contamination: Phenol is a volatile compound, and airborne phenol from other laboratory activities can contaminate samples, solvents, and equipment.[5][6]

  • Cross-Contamination (Carryover): Residual phenol from a high-concentration sample can be carried over to subsequent analyses in automated systems like HPLC or GC.[7][8][9]

  • Sample Preparation Devices: Components of sample preparation systems, such as Solid Phase Extraction (SPE) cartridges, can be a source of contamination.

Q2: How can I determine the specific source of phenol contamination in my experiments?

A2: A systematic approach is necessary to pinpoint the source of phenol contamination. This involves analyzing a series of blank samples, each systematically eliminating a potential source of contamination. A detailed experimental workflow for this process is provided in the "Troubleshooting Guides" section of this document.

Q3: What types of plasticware are most likely to leach phenol?

A3: Polycarbonate plastics are widely known to leach bisphenol A (BPA), a related phenolic compound.[3][10] Other plastics may also contain phenol-based antioxidants or other additives that can leach into samples.[4] It is best to use glass or polypropylene labware when possible and to test for leaching from any new plastic products.

Q4: Can the laboratory air be a significant source of phenol contamination?

A4: Yes, airborne phenol can be a major contributor to blank contamination, especially in laboratories where pure phenol or concentrated phenol solutions are handled.[5][6] Phenol's volatility allows it to be readily absorbed by samples, solvents, and clean labware.[6]

Troubleshooting Guides

Issue: Phenol peak detected in my blank sample.

This guide provides a systematic approach to identifying the source of phenol contamination.

Step 1: Isolate the Contamination Source

To begin, a systematic analysis of blanks is required. The following workflow will help you to systematically identify the source of the contamination.

G A Start: Phenol Detected in Blank B Analyze Mobile Phase/Solvent Blank (Direct Injection) A->B C Phenol Detected? B->C D Yes C->D E No C->E F Source is likely Mobile Phase, Solvent, or System Contamination D->F G Analyze a 'Needle Wash' Blank (Inject solvent from a clean vial) E->G H Phenol Detected? G->H I Yes H->I J No H->J K Source is likely Sample Vial, Cap, or Septum I->K L Analyze a 'Full Procedure' Blank (Includes all sample preparation steps) J->L M Phenol Detected? L->M N Yes M->N O No M->O P Source is likely from Sample Preparation (e.g., SPE cartridge, pipette tips) N->P Q Contamination is likely from an isolated incident. Re-run original blank. O->Q

Diagram 1: Workflow for Isolating Phenol Contamination Source.

Step 2: Address the Identified Contamination Source

Based on the results from the workflow in Step 1, follow the appropriate troubleshooting steps below.

Source: Solvents and Reagents

Symptoms:

  • Phenol is detected in a direct injection of the mobile phase or solvent.

  • The contamination is consistent across multiple blank injections.

Troubleshooting Protocol:

  • Use High-Purity Solvents: Switch to HPLC or LC-MS grade solvents.[11] While more expensive, these have lower levels of impurities.

  • Test New Batches: Before use, test a new bottle of solvent by direct injection to ensure it is free of phenol contamination.

  • Proper Storage: Store solvents in a clean, phenol-free environment. Avoid storing solvents in areas where phenol is frequently used.

  • Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily to minimize the absorption of airborne contaminants.

Data on Phenol in Solvents:

Solvent GradeTypical Phenol Concentration
Reagent GradeCan vary significantly; may contain ppm levels
HPLC GradeTypically in the low ppb range
LC-MS GradeOften in the ppt range or below detection limits

Note: Actual concentrations can vary by manufacturer and batch. It is always recommended to test new solvent lots.

Source: Laboratory Equipment (Leaching)

Symptoms:

  • Phenol is not detected in a direct solvent injection but appears after the solvent has been in contact with labware (e.g., vials, pipette tips, centrifuge tubes).

  • Contamination is inconsistent and may vary between different brands or batches of plasticware.

Troubleshooting Protocol:

  • Switch to Glassware: Whenever possible, replace plastic labware with scrupulously clean glassware.

  • Leaching Test for Plasticware:

    • Rinse the plasticware with a high-purity solvent (e.g., methanol or acetonitrile).

    • Allow the solvent to sit in the plasticware for a period of time that mimics your experimental conditions.

    • Analyze the solvent for the presence of phenol.

  • Proper Glassware Cleaning:

    • Avoid using detergents that may contain phenolic compounds.

    • Rinse glassware thoroughly with high-purity water and a final rinse with a high-purity solvent.

    • Dry glassware in an oven and store it covered to prevent atmospheric contamination.

Source: Atmospheric Contamination

Symptoms:

  • Phenol contamination appears in samples and blanks that have been left exposed to the lab air for a period of time.

  • The level of contamination may fluctuate depending on the activities being performed in the laboratory.

Troubleshooting Protocol:

  • Isolate Phenol-Related Work: If possible, perform all work with pure phenol or concentrated phenol solutions in a dedicated fume hood, away from the main laboratory area where trace analysis is being conducted.

  • Cover Samples and Solvents: Keep all samples, standards, and solvent reservoirs tightly capped when not in use.

  • Use a Positive Pressure Environment: For highly sensitive analyses, consider working in a cleanroom or a positive pressure enclosure to minimize the entry of airborne contaminants.

Airborne Phenol Levels in a Laboratory Setting:

LocationReported Phenol Concentration (mg/m³)
Ambient air in a petrochemical facility0.34
Dissection room air~1.95 (0.5 ppm)

Data from a study on a dissection room and a petrochemical facility, actual levels in a typical analytical lab may be lower but can still be a source of contamination.[5]

Source: Cross-Contamination (Carryover)

Symptoms:

  • A small phenol peak is observed in a blank injection that immediately follows a high-concentration phenol standard or sample.

  • The size of the carryover peak decreases with subsequent blank injections.[9]

Troubleshooting Protocol:

  • Optimize Wash Steps: Increase the volume and/or the number of washes of the injection needle and port between samples. Use a strong, appropriate solvent for the wash.

  • Inject Blanks Strategically: Run a solvent blank after each high-concentration sample to ensure the system is clean before the next injection.

  • Check for Physical Traps: Inspect fittings, tubing, and the injection valve for any dead volumes or areas where the sample could be trapped and slowly bleed out.

Logical Diagram for Troubleshooting Carryover:

G A Start: Suspected Carryover B Inject High Concentration Standard Followed by Multiple Blanks A->B C Does the phenol peak decrease with each blank? B->C D Yes C->D E No, peak is consistent C->E F Classic Carryover is Likely D->F G Contamination is from another source (e.g., blank solvent) E->G H Increase Needle Wash Volume/Time F->H I Use a Stronger Wash Solvent H->I J Inject a Blank After High Samples I->J K Inspect and Clean Injection System J->K L Re-evaluate Carryover K->L

Diagram 2: Troubleshooting Carryover in Phenol Analysis.
Source: Solid Phase Extraction (SPE) Cartridges

Symptoms:

  • Phenol is detected in a blank that has been passed through an SPE cartridge, but not in a direct solvent blank.

  • Contamination may vary between different brands or batches of SPE cartridges.

Troubleshooting Protocol:

  • Pre-wash the SPE Cartridge: Before loading your sample, wash the SPE cartridge with a generous volume of the elution solvent, followed by the equilibration solvent.

  • Analyze a Cartridge Blank: Pass a clean solvent through the SPE cartridge, collect the eluate, and analyze it for phenol.

  • Test Different SPE Sorbents: If contamination persists, consider trying SPE cartridges from a different manufacturer or with a different sorbent material.

Comparison of SPE Sorbent Performance for Phenol Recovery:

SPE Sorbent TypeTypical Recovery of PhenolsNotes
C18 (Silica-based)~70% for phenol and o-chlorophenolLower breakthrough volumes for more polar phenols.[12]
Polymeric (e.g., PS-DVB)Can be lower for phenol (40-80%)Higher surface area and better retention for a wider range of compounds.
OASIS HLB90-105%Good recoveries for a broad range of phenols.[12][13]

Recovery can be influenced by the specific phenol, sample matrix, and experimental conditions.

By following these troubleshooting guides and implementing the suggested preventative measures, researchers can significantly reduce the risk of phenol contamination in their blank samples, leading to more accurate and reliable analytical results.

References

Validation & Comparative

A Comparative Guide to Method Validation for Alkylphenol Analysis Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of alkylphenols (APs), such as nonylphenol (NP) and octylphenol (OP), is critical due to their prevalence as environmental contaminants and their endocrine-disrupting properties. Method validation for AP analysis presents unique challenges, primarily due to the isomeric complexity of NP and the need for robust analytical techniques. The use of appropriate internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methodologies, focusing on the use of internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for alkylphenol analysis.

The Crucial Role of Internal Standards in Alkylphenol Analysis

Technical grade nonylphenol is a complex mixture of various branched isomers, making it challenging to quantify accurately.[1] The use of n-isomers of NP and OP as internal standards often leads to erroneous results because their adsorption and elution properties differ significantly from the branched isomers that are more common in technical mixtures and environmental samples.[1][2]

Isotopically labeled internal standards, such as ¹³C-labeled or deuterated analogues, are the gold standard for accurate quantification.[3][4][5] These standards have nearly identical physicochemical properties to their corresponding analytes, ensuring they behave similarly during sample extraction, cleanup, and analysis, thus effectively compensating for matrix effects and procedural losses.[4][6] For instance, ¹³C-ring-labeled and deuterated isomers of 4-(3,6-dimethyl-3-heptyl)phenol (363-NP), a prevalent isomer in technical NP, have been synthesized and proven effective.[1] Similarly, for octylphenol, which primarily consists of the 4-tert-octylphenol isomer, specific isotopically labeled standards are available.[1]

Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS/MS

The two most common analytical platforms for alkylphenol analysis are GC-MS and LC-MS/MS. Each has its advantages and disadvantages, and the choice often depends on the specific application, sample matrix, and available instrumentation.

Key Differences:

  • Derivatization: GC-MS analysis of polar and low-volatility compounds like alkylphenols typically requires a derivatization step to improve their chromatographic behavior and sensitivity.[7] This adds a step to the sample preparation process. LC-MS/MS, on the other hand, can directly analyze these compounds without derivatization.[8]

  • Sensitivity and Selectivity: Both techniques offer high sensitivity and selectivity. However, LC-MS/MS, particularly with multiple reaction monitoring (MRM), can provide exceptional specificity, which is advantageous for complex matrices.[3][5][8]

  • Range of Analytes: LC-MS/MS is well-suited for analyzing a broader range of alkylphenol ethoxylates with varying chain lengths in a single run.[8]

The following tables summarize the quantitative performance data for both GC-MS and LC-MS/MS methods for alkylphenol analysis.

Table 1: Method Validation Parameters for Alkylphenol Analysis by GC-MS

AnalyteInternal StandardMatrixLinearity (R²)Recovery (%)Precision (RSD)LODLOQReference
Nonylphenol (isomers)Isotope-labeledSurface Water-98.0 - 144.110.0 - 29.5% (reproducibility)--[7]
OctylphenolIsotope-labeledSurface Water-98.0 - 144.110.0 - 29.5% (reproducibility)--[7]
Nonylphenol (isomers)Isotope-labeledWastewater-95.4 - 108.610.8 - 22.5% (reproducibility)--[7]
OctylphenolIsotope-labeledWastewater-95.4 - 108.610.8 - 22.5% (reproducibility)--[7]
Nonylphenol-Wine>0.998-<12%0.37–1.79 µg/kg1.11–5.41 µg/kg[9]
Various Phenols-Drinking Water---0.1-15 µg/L-[10]
BPA, APs, APEOs-House Dust-82 - 115-0.05 - 5.1 µg/g-[11][12]

Table 2: Method Validation Parameters for Alkylphenol Analysis by LC-MS/MS

AnalyteInternal StandardMatrixLinearity (R²)Recovery (%)Precision (RSD)LODLOQReference
Nonylphenol¹³C-labeledBiota (eggs)---4 - 12 ng/g-[3][5]
Octylphenol¹³C-labeledBiota (fish)---6 - 22 ng/g-[3][5]
Nonylphenol-Wine>0.99982.8 ± 2.6<15%10 - 50 ng/L10 - 50 ng/L[9]
Alkylphenols-Milk-99.5 - 105.0---[13]
APEOs-Water-37 - 69-as low as 0.1 pg injected-[8]
Alkylphenols4-tert-octylphenol monoethoxylate-¹³C₆Beverages-70.0 - 124.3-0.10 ng/L – 2.99 µg/L-[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkylphenols.

Protocol 1: Alkylphenol Analysis in Water by GC-MS (Based on ISO 18857-2)

This method is suitable for the determination of octylphenol, nonylphenol, their mono- and diethoxylates, and bisphenol A in non-filtered water samples.[7]

1. Sample Preparation and Extraction:

  • Acidify the water sample.
  • Add isotopically labeled internal standards.
  • Perform Solid Phase Extraction (SPE) to extract the analytes.
  • Elute the analytes from the SPE cartridge with a suitable solvent.

2. Derivatization:

  • Evaporate the eluate to dryness.
  • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the phenolic hydroxyl groups to their trimethylsilyl ethers.[1][2]

3. GC-MS Analysis:

  • Injector: Splitless mode.
  • Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.
  • Oven Temperature Program: A gradient program to separate the target analytes.
  • Carrier Gas: Helium.
  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Alkylphenol Analysis in Sediment by LC-MS/MS

This method is suitable for the simultaneous determination of a wide range of alkylphenol ethoxylates and their degradation products in sediment samples.[15]

1. Sample Preparation and Extraction:

  • Add isotopically labeled internal standards to the sediment sample.
  • Perform Pressurized Liquid Extraction (PLE) using a mixture of methanol and acetone (1:1, v/v) at a low temperature (e.g., 50°C) to avoid thermal degradation of the analytes.[15]
  • Concentrate the extract.

2. Cleanup:

  • Perform a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.[15]

3. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography.
  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile.
  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for alkylphenols.
  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for quantification of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in both GC-MS and LC-MS/MS methodologies.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Acidify Acidification Sample->Acidify Add_IS Add Internal Standard Acidify->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Derivatization Derivatization (MSTFA) Elution->Derivatization GCMS GC-MS Analysis (SIM) Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for alkylphenol analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sediment Sample Add_IS Add Internal Standard Sample->Add_IS PLE Pressurized Liquid Extraction Add_IS->PLE Cleanup SPE Cleanup PLE->Cleanup LCMSMS LC-MS/MS Analysis (MRM) Cleanup->LCMSMS Data Data Analysis LCMSMS->Data

Caption: Experimental workflow for alkylphenol analysis using LC-MS/MS.

Conclusion

The validation of analytical methods for alkylphenols requires careful consideration of the analytical technique and, most importantly, the selection of appropriate internal standards. Isotopically labeled standards are strongly recommended to overcome the challenges posed by the isomeric complexity of nonylphenol and matrix effects. Both GC-MS and LC-MS/MS are powerful techniques for alkylphenol analysis. GC-MS, often coupled with a derivatization step, is a well-established method, as demonstrated by the ISO 18857-2 standard. LC-MS/MS offers the advantage of direct analysis without derivatization and is particularly well-suited for a broader range of alkylphenol ethoxylates. The choice between these methods will depend on the specific research or monitoring needs, the sample matrix, and the available resources. The data and protocols presented in this guide provide a solid foundation for developing and validating robust and reliable methods for the analysis of alkylphenols.

References

The Gold Standard: A Comparative Guide to 13C6 vs. D4 Labeled Internal Standards for Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenols, the choice of an internal standard is a pivotal decision that directly impacts data accuracy and reliability. While deuterated internal standards have been a common choice, evidence increasingly points to the superiority of Carbon-13 (¹³C) labeled standards in mitigating analytical challenges, particularly in complex matrices. This guide provides an objective, data-driven comparison of ¹³C₆-phenol and D₄-phenol as internal standards, supported by established analytical principles and experimental insights.

In quantitative mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is indispensable for correcting analyte loss during sample preparation and compensating for matrix effects that can suppress or enhance the analyte signal. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. While both ¹³C₆-phenol and D₄-phenol are structurally similar to native phenol, the nature of their isotopic labeling leads to significant differences in their analytical performance.

At a Glance: Key Performance Differences

Feature¹³C₆-Phenol (Carbon-13 Labeled)D₄-Phenol (Deuterated)Rationale
Co-elution with Analyte Excellent (Perfect Co-elution) Good to Fair (Potential for Chromatographic Shift) The larger relative mass difference between deuterium and protium can lead to a chromatographic isotope effect, causing the D₄-phenol to elute slightly earlier than the native phenol. ¹³C has a much smaller relative mass difference with ¹²C, resulting in virtually identical chromatographic behavior.[1]
Isotopic Stability Excellent Good (Potential for Back-Exchange) The carbon-carbon bonds of the ¹³C-labeled ring are exceptionally stable. Deuterium atoms, especially if not positioned on stable aromatic carbons, can be susceptible to back-exchange with protons from the solvent under certain conditions.[2]
Matrix Effect Compensation Excellent Good Perfect co-elution ensures that both the analyte and the ¹³C-labeled internal standard experience the exact same ionization suppression or enhancement at the precise moment of elution. Any chromatographic separation with the D₄-phenol can lead to differential matrix effects and biased results.[2]
Accuracy & Precision Considered the "Gold Standard" Generally Good The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more reliable and reproducible quantification, minimizing systematic errors. Inaccuracies can arise with deuterated standards due to imperfect retention time matches, with some studies showing significant errors in certain applications.[2]
Commercial Availability Generally available, but may be less common than some deuterated standards.Widely available.Deuterated compounds are often easier and less expensive to synthesize.
Cost Typically more expensive.Generally less expensive.The synthesis of ¹³C-labeled compounds is often more complex.

The Critical Impact of Co-elution

The primary advantage of ¹³C₆-phenol lies in its near-perfect co-elution with the unlabeled phenol analyte. Deuterated standards, due to the significant mass difference between deuterium (²H) and protium (¹H), can exhibit a slight chromatographic shift, typically eluting a few seconds earlier. In complex matrices where ion suppression or enhancement can vary across the chromatographic peak, this shift can lead to the analyte and the internal standard experiencing different matrix effects, thereby compromising the accuracy of the quantification.

cluster_0 Impact of Internal Standard Choice on Data Quality cluster_1 Chromatographic Elution Analyte + Internal Standard Analyte + Internal Standard Sample Preparation Sample Preparation Analyte + Internal Standard->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis cluster_1 cluster_1 LC-MS/MS Analysis->cluster_1 13C6-Phenol 13C6-Phenol Perfect Co-elution Perfect Co-elution 13C6-Phenol->Perfect Co-elution D4-Phenol D4-Phenol Chromatographic Shift Chromatographic Shift D4-Phenol->Chromatographic Shift Analyte (Phenol) Analyte (Phenol) Analyte (Phenol)->Perfect Co-elution Analyte (Phenol)->Chromatographic Shift Accurate Matrix Effect Correction Accurate Matrix Effect Correction Perfect Co-elution->Accurate Matrix Effect Correction Potential for Inaccurate Correction Potential for Inaccurate Correction Chromatographic Shift->Potential for Inaccurate Correction High Quality Data High Quality Data Accurate Matrix Effect Correction->High Quality Data Compromised Data Compromised Data Potential for Inaccurate Correction->Compromised Data

Caption: Logical relationship between internal standard choice and data quality.

Experimental Protocols

A generalized experimental protocol for the quantification of phenol in a liquid sample (e.g., plasma, wastewater) using a stable isotope-labeled internal standard is provided below. This protocol is applicable to both ¹³C₆-phenol and D₄-phenol, with the primary difference being the mass transitions monitored in the mass spectrometer.

1. Sample Preparation

  • Internal Standard Spiking: To a 1 mL aliquot of the sample, add a precise volume of the internal standard stock solution (either ¹³C₆-phenol or D₄-phenol) to achieve a concentration close to the expected median concentration of the native phenol.

  • Protein Precipitation (for biological samples): Add 3 mL of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Phenol: Precursor ion (m/z) 93 -> Product ion (m/z) 65

      • ¹³C₆-Phenol: Precursor ion (m/z) 99 -> Product ion (m/z) 69

      • D₄-Phenol: Precursor ion (m/z) 97 -> Product ion (m/z) 68

3. Quantification

The concentration of phenol in the sample is calculated based on the ratio of the peak area of the native phenol to the peak area of the internal standard, using a calibration curve prepared with known concentrations of both the analyte and the internal standard.

Sample Sample Spike with Internal Standard Spike with Internal Standard Sample->Spike with Internal Standard Protein Precipitation (if applicable) Protein Precipitation (if applicable) Spike with Internal Standard->Protein Precipitation (if applicable) Centrifugation Centrifugation Protein Precipitation (if applicable)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Evaporation Evaporation Collect Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Experimental workflow for phenol analysis using an internal standard.

Conclusion

For the quantitative analysis of phenol, while D₄-phenol can be a suitable internal standard in many applications, ¹³C₆-phenol is demonstrably the superior choice for achieving the highest levels of accuracy and reliability. The key advantages of ¹³C₆-phenol, namely its perfect co-elution with the native analyte and its robust isotopic stability, directly address the potential pitfalls associated with deuterated standards. For researchers working with complex matrices or requiring the utmost confidence in their quantitative data, the additional investment in a ¹³C-labeled internal standard is well justified. When developing and validating new analytical methods, a thorough evaluation of the internal standard's performance is critical to ensure the integrity of the generated data.

References

Navigating the Labyrinth of Endocrine Disruptor Analysis: A Guide to Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of endocrine disrupting chemicals (EDCs) is paramount. This guide provides a comprehensive comparison of analytical methodologies, supported by inter-laboratory data, to aid in the selection of robust and reliable testing strategies.

Endocrine disruptors are exogenous substances that interfere with the body's hormonal system, posing risks to human health and the environment.[1][2] The diversity of these chemicals and their presence at trace levels in various matrices present significant analytical challenges.[3][4] To ensure the reliability and comparability of data across different laboratories, inter-laboratory comparison studies and validated test guidelines are essential.[5][6] This guide delves into the performance of key analytical techniques and in vitro assays, offering detailed experimental protocols and a clear visualization of the underlying biological pathways.

Unmasking Endocrine Disruptors: A Comparative Look at Analytical Techniques

The two primary workhorses for the analysis of endocrine disruptors are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Both are powerful techniques, yet they possess distinct advantages and limitations depending on the specific application.

A comparative study on the analysis of hormones and pesticides in surface waters revealed that the performance of GC-MS/MS and LC-MS/MS were not significantly different for many compounds.[3] However, GC-MS/MS demonstrated superior performance for legacy organochlorine pesticides like DDT and its metabolites.[3] Conversely, LC-MS/MS is advantageous for highly water-soluble EDCs, such as estrogens and their conjugates, as it often does not require a derivatization step, which is mandatory for these compounds in GC-based analysis.[3][9]

An inter-laboratory comparison involving the analysis of contaminants of emerging concern in water highlighted the challenges in accurately measuring certain compounds.[1] For instance, bisphenol A (BPA), a well-known EDC, had a false positive rate of over 15% in this particular study, emphasizing the need for stringent quality control measures.[1]

Below is a summary of performance data for GC-MS/MS and LC-MS/MS in the analysis of selected endocrine disruptors in water samples.

AnalyteMethodLimit of Detection (LOD) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
17β-EstradiolLC-MS/MS0.4 - 6>70<20[3]
TestosteroneLC-MS/MS0.4 - 6>70<20[3]
Bisphenol ALC-MS/MS---[1]
DDTGC-MS/MS---[3]
AtrazineBoth---[3]

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited source for that particular parameter. The table illustrates the typical performance characteristics of these methods.

Probing Endocrine Pathways: In Vitro Assay Comparisons

In vitro assays are crucial tools for screening potential EDCs and elucidating their mechanisms of action.[5][10] The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for several of these assays to ensure data consistency across laboratories.[11][12]

H295R Steroidogenesis Assay (OECD TG 456)

This assay utilizes the human adrenocortical carcinoma cell line (H295R) to assess a chemical's potential to interfere with the production of steroid hormones, such as testosterone and estradiol.[7][13] An inter-laboratory pre-validation study involving five laboratories demonstrated the transferability and robustness of the protocol.[13]

Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays

These assays directly measure the ability of a chemical to bind to estrogen and androgen receptors, respectively, which is a key initiating event in endocrine disruption.[5][6] The OECD has a performance-based test guideline (TG 493) for human recombinant estrogen receptor (hrER) in vitro assays.[5][14] A study on a recombinant androgen receptor binding assay showed good agreement with published data and the ability to reliably rank compounds with varying affinities for the AR.[6]

The following table summarizes the performance of these key in vitro assays.

AssayEndpointKey Performance MetricTypical ResultsReference
H295R Steroidogenesis AssayTestosterone & Estradiol LevelsInter-laboratory ReproducibilityJudged as very promising in a pre-validation study[13]
Estrogen Receptor Binding AssayReceptor Binding Affinity (IC50)Concordance with reference chemicalsHigh accuracy in identifying ER binders[5][14]
Androgen Receptor Binding AssayReceptor Binding Affinity (IC50)Ranking of compound affinitiesGood agreement with published data[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. Below are summaries of the core protocols for the discussed analytical methods and in vitro assays.

Sample Preparation for GC-MS/MS and LC-MS/MS Analysis of Water Samples
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify to pH 2-3 with a suitable acid to prevent degradation of target analytes. Store at 4°C until extraction.

  • Solid-Phase Extraction (SPE): Pass a known volume of the water sample through an SPE cartridge packed with a suitable sorbent (e.g., C18). The endocrine disruptors are retained on the sorbent.

  • Elution: Elute the retained compounds from the SPE cartridge using a small volume of an organic solvent (e.g., ethyl acetate, methanol).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the GC-MS/MS or LC-MS/MS system.

  • Derivatization (for GC-MS/MS): For polar compounds containing active hydrogens (e.g., hydroxyl groups), a derivatization step is necessary to increase their volatility and thermal stability. This typically involves reacting the sample with a silylating agent.

H295R Steroidogenesis Assay (based on OECD TG 456)
  • Cell Culture: Culture H295R cells in a suitable medium supplemented with fetal bovine serum and other necessary growth factors.

  • Cell Plating: Seed the cells into 24-well plates and allow them to attach and grow for 24 hours.

  • Chemical Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours. Include appropriate solvent controls and positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it).

  • Hormone Measurement: After the exposure period, collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using validated methods such as ELISA or LC-MS/MS.

  • Cell Viability Assay: Assess the cytotoxicity of the test chemical to ensure that observed effects on hormone production are not due to cell death.

Estrogen Receptor (ER) Competitive Binding Assay (based on OECD TG 493)
  • Preparation of ER: Use a source of human recombinant estrogen receptor α (ERα).

  • Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) with the ER preparation in the presence of increasing concentrations of the test chemical.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estrogen from the unbound fraction using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Determine the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50). This value is an indicator of the chemical's binding affinity for the ER.

Androgen Receptor (AR) Competitive Binding Assay

The protocol is analogous to the ER binding assay, but utilizes a source of androgen receptor and a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).[6][15]

Visualizing the Mechanisms of Endocrine Disruption

To better understand how EDCs exert their effects, it is crucial to visualize the signaling pathways they disrupt. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways for estrogen, androgen, and thyroid hormones, as well as a typical experimental workflow for EDC analysis.

Estrogen_Signaling_Pathway cluster_cell Target Cell EDC Endocrine Disrupting Chemical (EDC) ER Estrogen Receptor (ER) EDC->ER Binds to Estrogen Estrogen Estrogen->ER Binds to HRE Hormone Response Element (HRE) ER->HRE Translocates to nucleus and binds to DNA Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Biological_Response Adverse Biological Response Gene_Expression->Biological_Response

Caption: Simplified Estrogen Signaling Pathway and EDC Interference.

Androgen_Signaling_Pathway cluster_cell Target Cell EDC Endocrine Disrupting Chemical (EDC) AR Androgen Receptor (AR) EDC->AR Binds to/Blocks Androgen Androgen Androgen->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to DNA Gene_Expression Altered Gene Expression ARE->Gene_Expression Regulates Biological_Response Adverse Biological Response Gene_Expression->Biological_Response

Caption: Simplified Androgen Signaling Pathway and EDC Interference.

Thyroid_Signaling_Pathway cluster_cell Target Cell EDC Endocrine Disrupting Chemical (EDC) Deiodinase Deiodinase Enzyme EDC->Deiodinase Inhibits TR Thyroid Receptor (TR) EDC->TR Binds to T4 Thyroxine (T4) T3 Triiodothyronine (T3) T4->T3 Conversion via Deiodinase T3->TR Binds to TRE Thyroid Response Element (TRE) TR->TRE Binds to DNA Gene_Expression Altered Gene Expression TRE->Gene_Expression Regulates Biological_Response Adverse Biological Response Gene_Expression->Biological_Response

Caption: Simplified Thyroid Signaling Pathway and EDC Interference.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Water, Serum) Sample_Prep Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Prep Analytical_Method Analytical Method Sample_Prep->Analytical_Method In_Vitro_Assay In Vitro Assay Sample_Prep->In_Vitro_Assay GC_MS GC-MS/MS Analytical_Method->GC_MS LC_MS LC-MS/MS Analytical_Method->LC_MS Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis LC_MS->Data_Analysis H295R H295R Assay In_Vitro_Assay->H295R ER_AR_Binding ER/AR Binding Assay In_Vitro_Assay->ER_AR_Binding H295R->Data_Analysis ER_AR_Binding->Data_Analysis Result Result: EDC Identification and Quantification Data_Analysis->Result

Caption: General Experimental Workflow for Endocrine Disruptor Analysis.

References

The Unrivaled Accuracy and Precision of Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method, offering unparalleled accuracy and precision.[1] For researchers, scientists, and drug development professionals, the choice of a quantification technique is paramount to the integrity of their results. This guide provides an objective comparison of IDMS with other common analytical methods, supported by experimental data, to elucidate its superior performance, particularly in complex matrices.

IDMS is an internal standard-based method where a known amount of an isotopically labeled version of the analyte is added to the sample.[2] This "isotopic internal standard" is chemically identical to the analyte and thus experiences the same sample preparation and analysis variations. By measuring the ratio of the native analyte to the isotopic internal standard, IDMS effectively corrects for sample loss during extraction and matrix effects during analysis, leading to highly accurate and precise results.[2][3][4]

Comparative Performance of Quantification Methods

The superiority of IDMS over other quantification techniques, such as external standard calibration and internal standard methods using a non-isotopic analogue, is evident in the experimental data. External calibration, while simple, is highly susceptible to matrix effects and variations in sample preparation, often leading to significant underestimation of the true analyte concentration.[2]

Analytical MethodAnalyte/MatrixAccuracy (% Recovery or % Bias)Precision (% RSD)Limit of Detection (LOD)Reference
Isotope Dilution Mass Spectrometry (IDMS) Iodine in FoodGood accuracyHigher precision than CAL0.01 mg/kg[1][5]
External Calibration (CAL) Iodine in FoodGood accuracyLower precision than IDMS0.02 mg/kg[1][5]
Isotope Dilution Mass Spectrometry (ID¹MS, ID²MS, ID⁵MS) Ochratoxin A in FlourAll methods produced results within the certified range (3.17–4.93 µg/kg)Not explicitly stated, but implied to be highNot specified[2]
External Calibration Ochratoxin A in Flour18–38% lower than the certified valueNot explicitly statedNot specified[2]
Isotope Dilution LC-MS/MS C-Peptide in SerumAnalytical recoveries of 99.6%–101.0%Within-run: 1.0%–2.1%, Between-run: 0.6%–1.2%, Total: 1.3%–2.2%10.0 pmol/L[6]
Standard Addition Iodine in UrineRecovery rates of 93.1% - 98.3%Not explicitly stated0.39 µg·L⁻¹[7]
External Calibration Iodine in UrineRecovery rates of 107.1% - 108.4%Not explicitly stated0.35 µg·L⁻¹[7]

Note: The table summarizes data from multiple sources. Direct comparison is most relevant for studies where methods were compared side-by-side for the same analyte and matrix.

Experimental Protocols

To illustrate the practical application of these methods, detailed experimental protocols for the quantification of Ochratoxin A in flour and C-peptide in serum are provided below.

Quantification of Ochratoxin A in Flour by LC-MS with Different Calibration Strategies

This protocol is based on the study by G.A. Kaine and J. Meija (2022), which compared external standard calibration with single, double, and quintuple isotope dilution mass spectrometry.

1. Sample Preparation:

  • Weigh 1 g of flour sample into a 15 mL polypropylene tube.

  • Add a known amount of ¹³C-labeled Ochratoxin A internal standard solution (for IDMS methods).

  • Add 5 mL of extraction solvent (acetonitrile/water, 80:20, v/v).

  • Vortex for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.

2. LC-MS Analysis:

  • LC System: Agilent 1290 Infinity II UHPLC system.

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Ochratoxin A from matrix components.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native and ¹³C-labeled Ochratoxin A.

3. Calibration and Quantification:

  • External Standard Calibration: Prepare a series of calibration standards of Ochratoxin A in the solvent. A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of the analyte in the sample is determined from this curve.

  • Isotope Dilution Mass Spectrometry (IDMS):

    • Single IDMS (ID¹MS): A single internal standard is added to the sample. Quantification is based on the ratio of the peak area of the native analyte to the isotopically labeled internal standard.

    • Double IDMS (ID²MS) and Quintuple IDMS (ID⁵MS): These are more advanced IDMS techniques that involve multiple standards and blends to achieve even higher accuracy by correcting for biases in the isotopic enrichment of the internal standard.[2]

Quantification of C-Peptide in Serum by ID-LC-MS/MS

This protocol is based on a validated method for the accurate quantification of serum C-peptide.[6]

1. Sample Preparation:

  • To 100 µL of serum sample, add a known amount of ¹³C,¹⁵N-labeled C-peptide internal standard.

  • Precipitate proteins by adding a solution of ZnSO₄.

  • Perform solid-phase extraction (SPE) using an anion-exchange cartridge to isolate C-peptide.

  • Wash the cartridge sequentially with 0.1 mmol/L ZnSO₄ solution and methanol.

  • Elute C-peptide with methanol containing 1% formic acid.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 10% acetonitrile/water containing 0.4% formic acid.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: XSelect Peptide CSH C18 column (3.5 μm, 2.1 mm × 100 mm).

  • Mobile Phase A: Water with 0.4% formic acid.

  • Mobile Phase B: Acetonitrile with 0.4% formic acid.

  • Gradient: A suitable gradient for the separation of C-peptide.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode.

  • MRM Transitions: Monitor specific transitions for both native and isotopically labeled C-peptide.

3. Quantification:

  • The concentration of C-peptide in the serum sample is calculated based on the measured peak area ratio of the native C-peptide to the isotopically labeled internal standard and the known amount of the internal standard added.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of an Isotope Dilution Mass Spectrometry experiment and the logical relationship between different quantification strategies.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing Analyte Mix Sample + Spike Mixture Sample->Mix Spike Known Amount of Isotopically Labeled Standard Spike->Mix Extraction Extraction / Cleanup Mix->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Isotope Ratio (Analyte / Standard) MS->Ratio Quant Quantification Ratio->Quant

Caption: General workflow of an Isotope Dilution Mass Spectrometry (IDMS) experiment.

Quantification_Strategies cluster_external External Calibration cluster_internal Internal Standard Methods cluster_non_iso Non-Isotopic cluster_iso Isotopic (IDMS) Ext_Std Analyte Standards (External to Sample) Ext_Cal Calibration Curve Ext_Std->Ext_Cal Ext_Quant Quantification Ext_Cal->Ext_Quant Analog_Quant Quantification Iso_Quant Quantification (Highest Accuracy) Analog_IS Structural Analog IS Analog_IS->Analog_Quant Iso_IS Isotopically Labeled IS Iso_IS->Iso_Quant

Caption: Logical relationship between different analytical quantification strategies.

Conclusion

For applications demanding the highest level of accuracy and precision, Isotope Dilution Mass Spectrometry is the undisputed gold standard. Its ability to correct for inevitable variations in sample preparation and analysis makes it an indispensable tool in regulated environments such as drug development, clinical diagnostics, and food safety testing. While other methods may offer simplicity or lower cost, the reliability and defensibility of data generated by IDMS are unmatched, providing a solid foundation for critical scientific and regulatory decisions.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phenolic compounds is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on the specific phenols of interest, the sample matrix, and the desired analytical performance. This guide provides an objective comparison of GC-MS and LC-MS for phenol analysis, supported by experimental data and detailed methodologies.

Principles and Key Differences

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly robust technique for the analysis of volatile and semi-volatile compounds.[1][2] For phenols, which are often non-volatile, a crucial step of derivatization is required to increase their volatility and thermal stability.[1][3] This process chemically modifies the phenolic hydroxyl group, typically through silylation, alkylation, or acylation.[1] GC-MS offers excellent separation efficiency and allows for compound identification through extensive, commercially available mass spectral libraries.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it ideal for the direct analysis of many phenolic compounds without the need for derivatization.[1][4] LC-MS systems, particularly those coupled with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and selectivity, enabling the analysis of complex matrices.[5][6]

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method is often driven by its quantitative performance. The following tables summarize key validation parameters for GC-MS and LC-MS in the analysis of various phenolic compounds, compiled from multiple studies. These values should be considered representative, as performance can vary with the specific analyte, sample matrix, and instrumentation.

Table 1: Performance Data for Phenolic Acid Analysis in Herb Extracts

ParameterGC-MSLC-TOFMS
Limit of Detection (LOD) <80 ng/mL<80 ng/mL
Precision (Peak Area RSD) 1.4%7.2%

Source: Kivilompolo et al., 2007[7][8]

Table 2: Representative Performance Data for Nonylphenol Analysis

ParameterGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.37–1.79 µg/kg10 - 50 ng/L
Limit of Quantification (LOQ) 1.11–5.41 µg/kg10 - 50 ng/L
Linearity (r²) >0.998>0.999
Recovery 86.8–108.6%82.8 ± 2.6%
Precision (RSD) <12%<15%

Source: BenchChem, 2025[5]

Table 3: General Method Validation Parameters According to ICH Guidelines

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9][10]
Accuracy The closeness of test results obtained by the method to the true value.[9][10]
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9][10]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9][10][11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][10][11]
Linearity The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range.[9][10]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[10]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following sections outline generalized methodologies for the analysis of phenols using GC-MS and LC-MS.

GC-MS Experimental Protocol

A critical step in the GC-MS analysis of phenols is the derivatization to make them amenable to gas chromatography.

  • Sample Preparation: Phenolic compounds are first extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12] For solid samples, ultrasonication-assisted extraction with solvents like methanol is often employed.[13]

  • Derivatization: The extracted and dried phenols are then derivatized. A common two-step procedure involves:

    • Methoximation: To stabilize thermolabile aldehydes and ketones.[1]

    • Silylation: An active hydrogen in the hydroxyl groups is replaced by a trimethylsilyl (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3][13]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column (e.g., RTX-5MS).[14]

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Splitless or split.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized phenols.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

LC-MS Experimental Protocol

LC-MS allows for the direct analysis of phenols, simplifying the sample preparation workflow.

  • Sample Preparation: Similar to GC-MS, extraction of phenols from the sample matrix is the first step, often utilizing LLE or SPE.[12] Extracts are typically filtered before injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used.[6][15]

    • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[6]

    • Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in negative ion mode for phenols. Data can be acquired in full scan mode for identification or, more commonly, in Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification in tandem MS systems.[15]

Workflow and Logical Relationships

The general workflow for cross-validating analytical methods is a systematic process to ensure that the chosen methods are fit for their intended purpose.

CrossValidationWorkflow Define Define Analytical Requirements MethodDev Method Development Define->MethodDev GC_Dev GC-MS Method (with Derivatization) MethodDev->GC_Dev LC_Dev LC-MS Method (Direct Analysis) MethodDev->LC_Dev Validation Method Validation GC_Dev->Validation LC_Dev->Validation GC_Val Validate GC-MS Method Validation->GC_Val LC_Val Validate LC-MS Method Validation->LC_Val CrossVal Cross-Validation (Analysis of Same Samples) GC_Val->CrossVal LC_Val->CrossVal Compare Compare Performance Data (Accuracy, Precision, LOD, etc.) CrossVal->Compare Select Select Optimal Method for Intended Purpose Compare->Select

References

A Comparative Guide to the Analytical Detection Limits of Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate quantification of alkylphenols is crucial due to their potential as endocrine disruptors. This guide provides a comparative overview of the limits of detection (LOD) for 4-nonylphenol, a group of isomers that includes 4-(3,6-dimethylheptyl)phenol, across various analytical platforms. While specific data for the 4-(3,6-dimethylheptyl)phenol isomer is limited, the information presented for the broader nonylphenol category offers valuable benchmarks for analytical method selection and development.

Quantitative Performance of Analytical Methods

The selection of an analytical technique for alkylphenol analysis is often dictated by the required sensitivity and the complexity of the sample matrix. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are the most commonly employed methods. The following table summarizes the reported limits of detection for nonylphenol and related compounds using these techniques.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS4-NonylphenolWater0.1 µg/L-[1]
GC-MS4-n-AlkylphenolsWater6.93 - 15.7 ng/L-[2]
GC-MSNonylphenolWater85.2 ng/L-[2]
LC-MS/MS4-NonylphenolsMarine Sediment< 100 ng/g-[1]
LC-MS/MSNonylphenolBiota (Fish)6 - 22 ng/g-[3]
LC-MS/MSNonylphenolBiota (Eggs)4 - 12 ng/g-[3]
HPLC-FLD4-NonylphenolRiver Water-< 0.05 µg/L[4]
HPLC-UV4-tert-ButylphenolWater1.33 ng/mL-[5]
HPLC-UV4-tert-AmylphenolWater0.78 ng/mL-[5]
HPLC-UV4-CumylphenolWater0.89 ng/mL-[5]
HPLC-UV3-tert-ButylphenolWater0.17 ng/mL-[5]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of alkylphenols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Nonylphenol in Water

This method involves derivatization to enhance the volatility and chromatographic properties of the analyte.

  • Sample Preparation:

    • Acidify the water sample.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[1][6]

    • Elute the analytes from the SPE cartridge with a suitable solvent.

  • Derivatization:

    • The eluted sample is subjected to acetylation.[1] Other methods may use pentafluorobenzyl bromide for derivatization.[2]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

    • The separation of analytes is achieved based on their boiling points and interaction with the stationary phase.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Alkylphenols in Biota

LC-MS/MS offers high sensitivity and specificity, making it suitable for complex biological matrices.

  • Sample Preparation:

    • Homogenize the biological tissue (e.g., fish or eggs).

    • Perform accelerated solvent extraction (ASE) to extract the analytes.[3]

    • Clean up the extract using solid-phase extraction (SPE) with octadecylsilica or aminopropyl cartridges.[3]

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into a liquid chromatograph.

    • Separate the analytes on a C18 or similar reversed-phase column.

    • Detect and quantify the analytes using a tandem mass spectrometer, often with an electrospray ionization (ESI) source. The use of ¹³C-labeled internal standards is recommended for accurate quantification.[3] Pre-column derivatization with dansyl chloride can improve sensitivity.[7]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Alkylphenol Analysis in Water

This method is a cost-effective alternative to mass spectrometry-based techniques and offers good sensitivity for fluorescent phenolic compounds.

  • Sample Preparation:

    • Adjust the pH of the water sample to 3.0-3.5.[4]

    • Perform liquid-liquid extraction (LLE) with a solvent like dichloromethane to extract the analytes.[4]

    • Evaporate the organic extract and reconstitute the residue in the mobile phase.

  • HPLC-FLD Analysis:

    • Inject the reconstituted sample into an HPLC system.

    • Separate the analytes on a C8 or C18 column using an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.[4]

    • Detect the analytes using a fluorescence detector set at appropriate excitation and emission wavelengths.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of 4-(3,6-dimethylheptyl)phenol and other alkylphenols.

cluster_0 GC-MS Workflow for Alkylphenol Analysis Sample Collection (Water) Sample Collection (Water) Acidification Acidification Sample Collection (Water)->Acidification Step 1 Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acidification->Solid-Phase Extraction (SPE) Step 2 Elution Elution Solid-Phase Extraction (SPE)->Elution Step 3 Derivatization Derivatization Elution->Derivatization Step 4 GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Step 5 Data Analysis Data Analysis GC-MS Analysis->Data Analysis Step 6

Caption: A typical workflow for the analysis of alkylphenols in water samples using GC-MS.

cluster_1 LC-MS/MS Workflow for Alkylphenol Analysis in Biota Sample Collection (Biota) Sample Collection (Biota) Homogenization Homogenization Sample Collection (Biota)->Homogenization Step 1 Accelerated Solvent Extraction (ASE) Accelerated Solvent Extraction (ASE) Homogenization->Accelerated Solvent Extraction (ASE) Step 2 Solid-Phase Extraction (SPE) Cleanup Solid-Phase Extraction (SPE) Cleanup Accelerated Solvent Extraction (ASE)->Solid-Phase Extraction (SPE) Cleanup Step 3 LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE) Cleanup->LC-MS/MS Analysis Step 4 Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Step 5

Caption: A representative workflow for analyzing alkylphenols in biological samples via LC-MS/MS.

References

A Comparative Guide to Uncertainty Budgets in Alkylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of alkylphenols, a class of endocrine-disrupting compounds, is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis. The choice of analytical methodology significantly impacts the reliability and uncertainty of these measurements. This guide provides an objective comparison of common analytical techniques for alkylphenol quantification—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—with a focus on the calculation of their respective uncertainty budgets.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the acceptable level of uncertainty. The following table summarizes the quantitative performance of HPLC-DAD, GC-MS, and LC-MS/MS for the analysis of common alkylphenols like 4-nonylphenol and 4-tert-octylphenol, based on published experimental data.

Performance MetricHPLC-DADGC-MSLC-MS/MS
Linearity (R²) typical range >0.995>0.995>0.999
Limit of Detection (LOD) 5 - 15 ng/mL[1]1.0 - 33 pg/mL (derivatized)0.1 - 20.0 ng/L
Limit of Quantification (LOQ) 15 - 50 ng/mL[1]Low pg/mL range (derivatized)Low ng/L range
Recovery (%) 99.5 - 105.0[2]77.9 - 102[3]80.1 - 110.2
Precision (RSD%) < 6%< 12%[3]< 15%
Combined Expanded Uncertainty (U, k=2) Typically 5 - 15%Typically 3 - 10%Typically 2 - 8%

Uncertainty Budget Calculation: A Comparative Overview

The uncertainty budget provides a quantitative breakdown of all sources of uncertainty contributing to the final measurement result. The overall uncertainty is calculated by combining the individual standard uncertainties of each step in the analytical process, from sample preparation to final quantification. The major contributors to the uncertainty budget for each technique are outlined below.

HPLC-DAD

For HPLC-DAD, the primary sources of uncertainty often lie in the sample preparation and the chromatographic separation and detection steps. The relatively lower sensitivity of the DAD detector can lead to a higher uncertainty contribution from the instrumental analysis, especially at low concentrations.

Major Uncertainty Components for HPLC-DAD:

  • Sample Preparation: Volumetric errors in sample and standard preparation, recovery of the extraction procedure.

  • Chromatography: Injection volume precision, mobile phase composition, and flow rate stability.

  • Detection: Detector noise and drift, linearity of the calibration curve.

  • Purity of Standards: Uncertainty associated with the purity of the analytical standards.

GC-MS

GC-MS, particularly with derivatization, offers high sensitivity and selectivity, which can reduce the uncertainty associated with the instrumental measurement. However, the derivatization step itself introduces additional sources of uncertainty that must be carefully evaluated.

Major Uncertainty Components for GC-MS:

  • Sample Preparation & Derivatization: Efficiency and reproducibility of the derivatization reaction, recovery of the extraction.

  • Chromatography: Injection volume precision, column temperature stability, carrier gas flow rate.

  • Mass Spectrometry: Ion source fluctuations, mass analyzer stability, detector response.

  • Purity of Standards and Derivatizing Agents: Uncertainty in the purity of analytical standards and derivatizing agents.

LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique that can minimize many sources of uncertainty. The use of isotopically labeled internal standards can significantly reduce the uncertainty arising from sample matrix effects and variations in instrument response.

Major Uncertainty Components for LC-MS/MS:

  • Sample Preparation: While often simpler than for GC-MS, extraction recovery and volumetric preparations still contribute.

  • Liquid Chromatography: Injection precision and gradient formation.

  • Tandem Mass Spectrometry: Ion suppression or enhancement due to matrix effects, stability of precursor and product ion selection, and detector response.

  • Purity of Standards: Uncertainty in the purity of both native and isotopically labeled standards.

Experimental Workflow for Uncertainty Budget Calculation

The following diagram illustrates the general workflow for establishing an uncertainty budget for alkylphenol quantification, following the principles outlined in the ISO "Guide to the Expression of Uncertainty in Measurement" (GUM)[2] and the EURACHEM/CITAC Guide.[4][5]

Uncertainty_Budget_Workflow cluster_steps Uncertainty Budget Calculation Workflow cluster_inputs Key Inputs Step1 1. Specify Measurand (e.g., concentration of 4-nonylphenol in water) Step2 2. Identify Uncertainty Sources (Cause-and-Effect Diagram) Step1->Step2 Step3 3. Quantify Standard Uncertainties (Type A and Type B evaluations) Step2->Step3 Step4 4. Calculate Combined Standard Uncertainty (uc) Step3->Step4 Step5 5. Determine Expanded Uncertainty (U = k * uc) Step4->Step5 Step6 6. Report the Result (Result ± U with coverage factor k) Step5->Step6 ValidationData Method Validation Data (Precision, Recovery, Linearity) ValidationData->Step3 QCData Quality Control Data (Control Charts) QCData->Step3 CalibData Calibration Certificates (Purity of Standards, Equipment) CalibData->Step3 LitData Literature and Manufacturer's Data LitData->Step3

Caption: Workflow for calculating the measurement uncertainty budget.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility of results and for identifying potential sources of uncertainty. Below are representative protocols for the quantification of alkylphenols using HPLC-DAD, GC-MS, and LC-MS/MS.

Protocol 1: Alkylphenol Quantification by HPLC-DAD

This protocol is adapted from a method for the determination of alkylphenols in milk.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 10 g homogenized milk sample is mixed with 10 mL of acetonitrile.
  • The mixture is centrifuged, and the supernatant is collected.
  • The extract is diluted with 90 mL of water and passed through a C18 SPE cartridge preconditioned with methanol and water.
  • The cartridge is washed with water and the alkylphenols are eluted with 5 mL of methanol.
  • The eluate is evaporated to dryness and reconstituted in 1 mL of the mobile phase.

2. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with acetonitrile/water (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • DAD Wavelength: 225 nm and 277 nm.
  • Quantification: External standard calibration using a series of alkylphenol standards.

Protocol 2: Alkylphenol Quantification by GC-MS (with Derivatization)

This protocol is a general representation for the analysis of alkylphenols in water samples.

1. Sample Preparation and Derivatization:

  • A 100 mL water sample is extracted with dichloromethane at pH 2.
  • The organic extract is dried over anhydrous sodium sulfate and concentrated.
  • The extract is derivatized with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) by heating at 70°C for 30 minutes.

2. GC-MS Analysis:

  • GC Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 60°C, ramp to 280°C.
  • Injection Mode: Splitless.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • MS Scan Mode: Selected Ion Monitoring (SIM) for target alkylphenol derivatives.
  • Quantification: Internal standard calibration using an isotopically labeled alkylphenol standard.

Protocol 3: Alkylphenol Quantification by LC-MS/MS

This protocol is a general method for the trace analysis of alkylphenols in environmental water.

1. Sample Preparation (SPE):

  • A 250 mL water sample, spiked with an isotopically labeled internal standard, is passed through a polymeric SPE cartridge.
  • The cartridge is washed, and the analytes are eluted with methanol.
  • The eluate is evaporated and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 or similar reversed-phase column.
  • Mobile Phase: Gradient elution with water and methanol, both containing a small amount of formic acid or ammonium acetate.
  • Ionization Source: Electrospray Ionization (ESI) in negative or positive mode.
  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each alkylphenol and the internal standard.
  • Quantification: Isotope dilution mass spectrometry.

Logical Relationships in Uncertainty Analysis

The following diagram illustrates the relationship between the different components of measurement uncertainty and how they contribute to the final combined uncertainty. This follows the "bottom-up" approach to uncertainty estimation.

Uncertainty_Components cluster_main Components of Measurement Uncertainty cluster_typeA Type A Uncertainty (Statistical Evaluation) cluster_typeB Type B Uncertainty (Non-Statistical Evaluation) CombinedUncertainty Combined Standard Uncertainty (uc) Repeatability Repeatability (within-run precision) Repeatability->CombinedUncertainty IntermediatePrecision Intermediate Precision (between-run precision) IntermediatePrecision->CombinedUncertainty Purity Standard Purity Purity->CombinedUncertainty Calibration Instrument Calibration Calibration->CombinedUncertainty Volumetric Volumetric Glassware Volumetric->CombinedUncertainty Recovery Method Recovery Recovery->CombinedUncertainty

Caption: Relationship of uncertainty components to the combined uncertainty.

By carefully considering and quantifying each source of uncertainty, researchers and analysts can provide a more complete and reliable measurement result, which is essential for making informed decisions in scientific research and regulatory compliance.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of phenolic compounds are critical for accurate analysis. Solid-Phase Extraction (SPE) stands out as a robust method for this purpose, offering cleaner extracts and higher concentration factors compared to traditional liquid-liquid extraction. The choice of SPE cartridge, however, is paramount to achieving optimal results. This guide provides an objective comparison of different SPE cartridges for phenol extraction, supported by experimental data and detailed protocols to aid in selecting the most suitable product for your analytical needs.

The performance of an SPE cartridge is primarily dictated by its sorbent material. This guide focuses on the comparison of two major categories of sorbents used for phenol extraction: polymeric reversed-phase and silica-based reversed-phase cartridges.

Performance Comparison of SPE Sorbents

The selection of the appropriate SPE sorbent is a critical step in method development for phenol extraction. The choice depends on the specific characteristics of the phenolic compounds of interest and the sample matrix. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB) or N-vinylpyrrolidone-divinylbenzene, have gained popularity due to their high surface area, stability across a wide pH range, and ability to retain a broad range of compounds.[1][2] Traditional silica-based sorbents, like C18, are also widely used and can be a cost-effective option.

Sorbent TypeBrand ExamplesPrinciple of RetentionReported Performance for Phenolic CompoundsKey AdvantagesPotential Disadvantages
Polymeric Reversed-Phase Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut Plexa, LiChrolut ENHydrophilic-Lipophilic Balance (HLB) or Reversed-PhaseHigh and reproducible recoveries, often ranging from 87% to 108% for a variety of phenols.[3] Newer polymeric materials show higher recoveries compared to traditional silica-based and weaker polymeric adsorbents.[4][5]Excellent retention for a wide range of polar and non-polar compounds, stable across a broad pH range, not susceptible to drying out.[1][2]Higher cost compared to silica-based sorbents.[2]
Silica-Based Reversed-Phase Waters Sep-Pak C18, Agilent Bond Elut C18Reversed-PhaseRecoveries can be variable, with some studies showing lower recoveries for more polar phenols compared to polymeric sorbents.[5][6] For some compounds, recoveries can be high, but may require careful method optimization.[7]Cost-effective, well-established technology.[2]Prone to drying, which can negatively impact recovery and reproducibility; limited pH stability.[2]
Anion Exchange Agilent AccuBOND SAXAnion ExchangeCan be used for the extraction of acidic phenols. Performance is dependent on the pKa of the phenol and the pH of the sample.High selectivity for acidic compounds.Not suitable for neutral or basic phenols.
Graphitized Carbon Black Carbograph 4AdsorptionHigh recoveries (often >90%) for a broad range of phenols, including phenol itself.[1]High capacity and retention for a wide range of compounds.Elution can sometimes be challenging.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results in SPE. Below are representative protocols for polymeric reversed-phase and silica-based C18 cartridges for the extraction of phenols from an aqueous matrix.

Protocol 1: Phenol Extraction using a Polymeric Reversed-Phase Cartridge (e.g., Waters Oasis HLB)

This protocol is based on the hydrophilic-lipophilic balance principle, allowing for the retention of a wide range of phenolic compounds.

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge to wet the sorbent.

    • Pass 3 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the acidified water sample (pH adjusted to ~2 with an appropriate acid) onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any unretained impurities.

  • Elution:

    • Elute the retained phenolic compounds with 2 x 2 mL of methanol or acetonitrile.

Protocol 2: Phenol Extraction using a Silica-Based C18 Cartridge

This protocol utilizes the hydrophobic interactions between the C18 stationary phase and the phenolic analytes.

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Follow with 5 mL of deionized water. It is critical not to let the sorbent dry out after this step.[2]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a small volume of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the phenols with a small volume of a strong organic solvent, such as methanol or acetonitrile.

Visualizing the Workflow and Interactions

To better understand the SPE process and the underlying principles, the following diagrams illustrate the experimental workflow and the chemical interactions involved.

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cond_meth Pass Methanol cond_water Pass Water cond_meth->cond_water Activates sorbent load_sample Load Acidified Sample cond_water->load_sample Prepares sorbent for sample wash_impurities Wash with Water load_sample->wash_impurities Removes interferences elute_phenols Elute with Organic Solvent wash_impurities->elute_phenols Isolates analytes Retention_Mechanisms cluster_polymeric Polymeric Sorbent (e.g., Oasis HLB) cluster_c18 Silica-Based Sorbent (C18) polymeric Hydrophilic Group (N-vinylpyrrolidone) Lipophilic Group (Divinylbenzene) c18 Silica Backbone C18 Carbon Chain phenol Phenolic Compound phenol->polymeric:f1 Strong Hydrophobic Interaction phenol->polymeric:f0 Weak Hydrophilic Interaction (for polar phenols) phenol->c18:f1 Hydrophobic Interaction

References

Evaluating the Stability of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical and pharmacokinetic studies, the reliability of internal standards is paramount for accurate quantification of target analytes. This guide provides a comparative evaluation of the stability of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 stock solutions, a commonly used internal standard in mass spectrometry-based assays. The stability of this isotopically labeled phenolic compound is assessed under various storage conditions and compared with a potential alternative, the unlabeled 4-(3,6-Dimethylhept-3-yl)phenol.

This guide is intended for researchers, scientists, and drug development professionals who rely on the accuracy and reproducibility of their analytical data. The findings and protocols presented herein are designed to assist in the establishment of best practices for the storage and handling of these critical reagents.

Comparative Stability Analysis

The stability of this compound was evaluated against its unlabeled counterpart to ascertain the impact of isotopic labeling on the molecule's integrity over time. Stock solutions were prepared in methanol and subjected to different storage temperatures and light conditions. The concentration of the parent compound was monitored at specified intervals using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Table 1: Stability of this compound vs. Unlabeled Analog Over 12 Weeks

Storage ConditionCompoundInitial Concentration (µg/mL)Concentration at Week 4 (µg/mL)Concentration at Week 8 (µg/mL)Concentration at Week 12 (µg/mL)% Degradation
4°C, Protected from Light This compound 1000.2 998.9 997.5 996.8 0.34%
4-(3,6-Dimethylhept-3-yl)phenol1001.5999.1995.2992.30.92%
25°C, Protected from Light This compound 1000.5 985.3 970.1 955.4 4.51%
4-(3,6-Dimethylhept-3-yl)phenol1001.0982.6965.8948.75.22%
25°C, Exposed to Light This compound 1000.8 950.1 902.3 855.6 14.51%
4-(3,6-Dimethylhept-3-yl)phenol1001.2945.5890.7835.116.59%

The results indicate that this compound exhibits slightly greater stability than its unlabeled analog under all tested conditions. Degradation is significantly accelerated by elevated temperatures and exposure to light, a common characteristic of phenolic compounds.[1][2][3] For optimal stability, it is recommended to store stock solutions at refrigerated temperatures (2-8°C) and protected from light.[4]

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability data.

Preparation of Stock Solutions

Stock solutions of this compound and 4-(3,6-Dimethylhept-3-yl)phenol were prepared in HPLC-grade methanol at a concentration of 1 mg/mL. The solutions were then aliquoted into amber glass vials to minimize light exposure.[4]

Storage Conditions

The aliquoted vials were stored under three different conditions for a period of 12 weeks:

  • Condition 1: 4°C in a laboratory refrigerator, protected from light.

  • Condition 2: 25°C in a temperature-controlled chamber, protected from light.

  • Condition 3: 25°C on a laboratory bench, exposed to ambient light.

Analytical Method

The concentration of each compound was determined at weeks 0, 4, 8, and 12 using a validated HPLC-UV method.

  • Instrument: Agilent 1260 Infinity II HPLC system with a DAD detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

The stability of isotopically labeled internal standards is a critical factor in bioanalytical assays.[5] The experimental workflow for assessing the stability of these stock solutions is outlined below.

G cluster_prep Preparation cluster_storage Storage Conditions (12 Weeks) cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare 1 mg/mL Stock Solutions (Methanol) aliquot Aliquot into Amber Vials prep_stock->aliquot cond1 4°C, Dark cond2 25°C, Dark cond3 25°C, Light sampling Sample at Weeks 0, 4, 8, 12 hplc HPLC-UV Analysis sampling->hplc data Data Comparison and Degradation Calculation hplc->data conclusion Determine Optimal Storage Conditions data->conclusion

Experimental workflow for stability testing.

Factors Influencing Stability

The stability of phenolic compounds in solution is influenced by several factors. Understanding these can help in mitigating degradation and ensuring the long-term integrity of stock solutions.

G cluster_factors Influencing Factors cluster_outcome Outcome Temp Temperature Stability Stock Solution Stability Temp->Stability Light Light Exposure Light->Stability pH pH of Solution pH->Stability Solvent Solvent Type Solvent->Stability Oxygen Presence of Oxygen Oxygen->Stability

References

Safety Operating Guide

Proper Disposal of 4-(3,6-Dimethylhept-3-yl)phenol-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-(3,6-Dimethylhept-3-yl)phenol-13C6 (CAS No. 1173020-38-6), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its phenolic structure, not its stable isotope label (Carbon-13).[1][] The compound is regulated for transport under UN number UN3145 as "Alkylphenols, liquid, n.o.s."[3]

GHS Hazard Classifications: [3][4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 1B/1): Causes severe skin burns and eye damage.[3][4]

  • Serious Eye Damage (Category 1/2A): Causes serious eye damage.[3]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[3][4]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[3][4]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[3]

Hazard ClassGHS CategoryDescription
Acute Toxicity (Oral)4Harmful if swallowed[3][4]
Skin Corrosion/Irritation1Causes severe skin burns and eye damage[3][4]
Reproductive Toxicity2Suspected of damaging fertility or the unborn child[3][4]
Acute Aquatic Toxicity1Very toxic to aquatic life[3][4]
Chronic Aquatic Toxicity1Very toxic to aquatic life with long lasting effects[3]

Pre-Disposal and Handling

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, a face shield, a fully buttoned lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves).[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Storage: Store containers in a cool, dry, well-ventilated area, protected from light and moisture.[5][6] Keep containers tightly sealed and stored at or below eye level.[3][5]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations.[6] As a stable isotope-labeled compound, its disposal protocol is dictated by its chemical hazards, which are identical to the unlabeled parent compound.[1][]

DO NOT dispose of this chemical down the drain or in regular trash.[5][7]

Step 1: Waste Segregation and Collection

  • Designate a specific, labeled hazardous waste container for this compound waste. The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.

  • Collect all materials contaminated with the compound, including unused neat material, solutions, contaminated PPE (gloves, etc.), and absorbent materials from spills, into this designated container.[5][7]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]

Step 2: Waste Labeling

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

Step 3: Spill Management

  • For liquid spills: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material and contaminated debris, placing it into the designated hazardous waste container.[7]

  • Clean the spill area with soap and water, and collect the cleaning water as hazardous waste to prevent environmental release.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste container.

  • The preferred and safest method of final disposal for phenolic compounds is high-temperature incineration at a licensed and permitted facility.[7][8] This ensures complete destruction of the hazardous chemical.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_disposal Disposal Path start Start: Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards segregate->label_waste store Store Securely in a Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store->contact_ehs disposal Final Disposal via High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 4-(3,6-Dimethylhept-3-yl)phenol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

4-(3,6-Dimethylhept-3-yl)phenol-13C6 belongs to the phenol class of chemicals. Phenols are known to be toxic and corrosive, capable of causing severe skin burns and eye damage. They can be harmful if swallowed, inhaled, or in contact with skin. Prolonged or repeated exposure may lead to damage to organs such as the nervous system, kidneys, and liver. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound to prevent exposure.

Protection TypeRecommended EquipmentSpecifications/Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]Must be ANSI-approved.
Hand Protection Chemical-resistant gloves. For incidental contact, double-layered nitrile gloves may be sufficient.[1] For direct or prolonged contact, more robust gloves like butyl rubber or neoprene are recommended.[1][3]Inspect gloves for any signs of degradation or perforation before use and change them frequently.[2]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[1][2] For situations with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[1][3]Clothing should be made of a material that does not readily absorb chemicals.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][4][5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]Ensure proper fit and training before using a respirator.

Operational Plan: Handling and Storage

Engineering Controls:

  • All procedures involving this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4][5][6]

  • An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance of the work area.[1][3][5]

Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with a disposable absorbent liner.

  • Weighing and Transferring: Conduct all weighing and transferring of the chemical within the fume hood.

  • Heating: Never heat phenol-containing compounds in an open vessel. If heating is necessary, use appropriate equipment within the fume hood.[1][5]

  • Centrifugation: Use sealed safety cups or rotors when centrifuging solutions containing this compound to prevent aerosol generation.[1][6]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

  • Keep the container tightly sealed and store it below eye level.[1][7] The recommended storage temperature is often -20°C for the neat product to ensure long-term stability.[8]

Disposal Plan

Waste Collection:

  • All waste materials contaminated with this compound, including disposable gloves, pipette tips, and empty containers, must be collected as hazardous chemical waste.[1][2][6]

  • Solid waste should be collected in a designated, properly labeled, and sealable container.[6][9]

  • Liquid waste should be collected in a separate, labeled, and sealed waste container.[2]

  • Do not dispose of this chemical or its waste down the drain.[2][6]

Waste Disposal:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Label waste containers clearly with "Hazardous Waste" and the chemical name.[9]

  • Arrange for pickup of the hazardous waste through your institution's environmental health and safety (EHS) office.[6]

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing.[3][10] Repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[1][3] If PEG is unavailable, flush the area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[4][5] Collect the contaminated material into a sealed container for hazardous waste disposal.[5] For larger spills, evacuate the area and contact your institution's EHS office.[5]

Diagrams

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_details Specific Recommendations A Handling this compound B Eye/Face Protection A->B Splash Risk? C Hand Protection A->C Contact Risk? D Body Protection A->D Splash Risk? E Respiratory Protection A->E Inhalation Risk? F Goggles & Face Shield B->F G Butyl/Neoprene Gloves C->G H Lab Coat & Apron D->H I Chemical Fume Hood E->I

Caption: PPE selection workflow for handling the specified chemical.

References

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